PMPA (NMDA antagonist)
Descripción
BenchChem offers high-quality PMPA (NMDA antagonist) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PMPA (NMDA antagonist) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
4-(phosphonomethyl)piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N2O5P/c9-6(10)5-3-8(2-1-7-5)4-14(11,12)13/h5,7H,1-4H2,(H,9,10)(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRBBHJXTYIHTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C(=O)O)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590848 | |
| Record name | 4-(Phosphonomethyl)piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113919-36-1 | |
| Record name | 4-(Phosphonomethyl)piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
PMPA NMDA antagonist chemical structure
An In-depth Technical Guide on PMPA (2-(phosphonomethyl)pentanedioic acid): A Competitive NMDA Receptor Antagonist
Introduction
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors that play a pivotal role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[1][2] Dysregulation of NMDA receptor activity is implicated in a range of neurological and psychiatric disorders, including epilepsy, stroke, neurodegenerative diseases, and schizophrenia.[3][4] Consequently, molecules that modulate NMDA receptor function are of significant interest to researchers and drug developers.
This technical guide provides a comprehensive overview of 2-(phosphonomethyl)pentanedioic acid (PMPA), a potent and selective competitive antagonist of the NMDA receptor. We will delve into its chemical structure, mechanism of action, quantitative pharmacological data, key experimental protocols for its characterization, and the signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals in the fields of neuroscience, pharmacology, and medicinal chemistry.
Chemical Structure and Properties
PMPA is an analogue of glutamate where the backbone has been extended.[5] Its structure, featuring two carboxylic acid groups and a phosphonic acid moiety, is critical for its high-affinity binding to the glutamate recognition site on the NMDA receptor.
-
Chemical Name: 2-(phosphonomethyl)pentanedioic acid
-
Abbreviation: 2-PMPA
-
Molecular Formula: C₆H₁₁O₇P
-
Molecular Weight: 226.12 g/mol
-
Key Structural Features: The presence of multiple acidic groups makes the molecule highly polar, which contributes to its potent inhibitory activity but results in poor oral bioavailability and limited penetration of the blood-brain barrier.[6][7][8]
Mechanism of Action
PMPA functions as a competitive antagonist at the glutamate binding site on the GluN2 subunit of the NMDA receptor.[5][9] In normal synaptic function, the binding of both the neurotransmitter glutamate (to the GluN2 subunit) and a co-agonist, typically glycine (B1666218) or D-serine (to the GluN1 subunit), is required to activate the receptor.[2][3] This activation, coupled with depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg²⁺) block, opens the receptor's ion channel, allowing an influx of cations, most notably Calcium (Ca²⁺).[1][2] This Ca²⁺ influx triggers various downstream signaling cascades.
PMPA exerts its inhibitory effect by directly competing with glutamate for its binding site. By occupying this site, PMPA prevents the glutamate-induced conformational change necessary for channel opening, thereby blocking receptor activation and subsequent ion flow.[9][10]
Caption: Competitive antagonism by PMPA at the NMDA receptor glutamate site.
Quantitative Pharmacological Data
The potency and selectivity of PMPA have been characterized across different NMDA receptor subunit compositions. The following table summarizes key binding affinity data.
| Parameter | Value (µM) | NMDA Subunit | Assay Type |
| Kᵢ | 0.84 | NR2A | Radioligand Binding |
| Kᵢ | 2.74 | NR2B | Radioligand Binding |
| Kᵢ | 3.53 | NR2C | Radioligand Binding |
| Kᵢ | 4.16 | NR2D | Radioligand Binding |
| Data sourced from MedChemExpress and Feng B, et al. (2005).[11][12] |
These data indicate that PMPA has a preference for NMDA receptors containing the GluN2A subunit over other GluN2 subunits.[5]
Experimental Protocols
Characterizing the activity of NMDA receptor antagonists like PMPA involves a combination of in vitro binding assays and functional electrophysiological or in vivo studies.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Kᵢ) of a compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Caption: General workflow for an NMDA receptor competition binding assay.
Detailed Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex or cerebellum) in an ice-cold buffer. Perform a series of centrifugations to isolate the synaptic membrane fraction. Resuspend the final pellet in an appropriate assay buffer.[13]
-
Assay Incubation: In a multi-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [³H]MK-801 for the channel site), and a range of concentrations of the unlabeled test compound (PMPA).[13]
-
Non-Specific Binding: Include control wells with a high concentration of a known non-radiolabeled antagonist to determine non-specific binding.
-
Filtration: After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the PMPA concentration. Use a non-linear regression model to fit the data and determine the IC₅₀ (the concentration of PMPA that inhibits 50% of specific binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.
Electrophysiological Recording in Brain Slices
This functional assay directly measures the effect of an antagonist on NMDA receptor-mediated currents in neurons.
Caption: Workflow for electrophysiological analysis of an NMDA antagonist.
Detailed Methodology:
-
Slice Preparation: Prepare acute brain slices (300-400 µm thick) from a region of interest (e.g., hippocampus) using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).[14]
-
Recording: Transfer a slice to a recording chamber continuously perfused with aCSF. Using a microscope, establish a whole-cell patch-clamp recording from a target neuron (e.g., a CA1 pyramidal neuron).
-
Pharmacological Isolation: Perfuse the slice with aCSF containing antagonists for AMPA/kainate receptors (e.g., NBQX or CNQX) and GABAₐ receptors (e.g., picrotoxin) to pharmacologically isolate NMDA receptor-mediated excitatory postsynaptic currents (EPSCs). Use Mg²⁺-free aCSF or hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block.[14]
-
Baseline Recording: Evoke NMDA-EPSCs by delivering electrical pulses through a stimulating electrode placed near the recorded neuron. Record a stable baseline of EPSC amplitudes.
-
Antagonist Application: Bath-apply PMPA at a known concentration and continue to record the evoked EPSCs. Observe the reduction in the EPSC amplitude.
-
Data Analysis: Quantify the percentage of inhibition of the NMDA-EPSC amplitude by PMPA relative to the baseline. A dose-response curve can be generated by applying multiple concentrations of PMPA to determine the IC₅₀.
NMDA Receptor Signaling Pathway
Activation of the NMDA receptor leads to a Ca²⁺ influx that acts as a critical second messenger, initiating signaling cascades that underpin synaptic plasticity, such as Long-Term Potentiation (LTP).[3][15] PMPA, by blocking the receptor, inhibits these downstream events.
Caption: PMPA blocks the NMDA receptor-mediated signaling cascade for LTP.
Conclusion
2-(phosphonomethyl)pentanedioic acid (PMPA) is a well-characterized, potent, and selective competitive NMDA receptor antagonist. Its defined mechanism of action and preference for GluN2A-containing receptors make it an invaluable pharmacological tool for investigating the multifaceted roles of NMDA receptor signaling in both physiological and pathological contexts. While its physicochemical properties limit its therapeutic potential via systemic administration, the detailed understanding of its structure and function provides a strong foundation for the design of future NMDA receptor modulators with improved pharmacokinetic profiles.
References
- 1. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Prodrugs 2-(Phosphonomethyl)pentanedioic Acid (2-PMPA) as Orally Available Glutamate Carboxypeptidase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Brain Delivery of 2-(Phosphonomethyl)pentanedioic Acid Following Intranasal Administration of Its γ-Substituted Ester Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 10. droracle.ai [droracle.ai]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrophysiological Investigation of NMDA Current Properties in Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
The Discovery and Synthesis of PMPA: A Competitive NMDA Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system, plays a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity, a process implicated in various neurological disorders. This has driven the development of NMDA receptor antagonists as potential therapeutic agents. Among these, (R)-2-amino-3-(phosphonomethyl)propanoic acid (PMPA) has emerged as a significant competitive antagonist with selectivity for different NMDA receptor subunits. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of PMPA, tailored for researchers and professionals in the field of drug development.
Chemical Properties and Structure
PMPA is a phosphonate (B1237965) analogue of the amino acid glutamate (B1630785). Its chemical structure features a phosphonomethyl group in place of the γ-carboxyl group of glutamate, which is critical for its antagonist activity at the NMDA receptor.
Table 1: Chemical and Physical Properties of PMPA
| Property | Value |
| IUPAC Name | (2R)-2-amino-3-(phosphonomethyl)propanoic acid |
| Molecular Formula | C4H10NO5P |
| Molecular Weight | 183.10 g/mol |
| CAS Number | 113919-36-1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
Mechanism of Action and Receptor Subtype Selectivity
PMPA functions as a competitive antagonist at the glutamate binding site on the NMDA receptor. By competing with the endogenous agonist glutamate, PMPA prevents the ion channel from opening, thereby inhibiting the influx of Ca2+ and Na+ ions that mediate the receptor's physiological and pathological effects.
Notably, PMPA exhibits a degree of selectivity for different NMDA receptor subtypes, which are heterotetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits (A-D). The binding affinity of PMPA varies across these subtypes, which may have implications for its therapeutic profile and potential side effects.
Table 2: Binding Affinity (Ki) of PMPA for Human NMDA Receptor Subtypes [1][2]
| NMDA Receptor Subtype | Ki (μM) |
| NR2A | 0.84 |
| NR2B | 2.74 |
| NR2C | 3.53 |
| NR2D | 4.16 |
This data indicates that PMPA has a modest preference for NR2A-containing NMDA receptors over other subtypes.[3]
Synthesis of (R)-PMPA
The synthesis of the enantiomerically pure (R)-PMPA is crucial for its specific pharmacological activity. Several synthetic routes have been developed, often involving chiral precursors or resolution techniques. A common approach involves the use of (S)-glycidol as a chiral starting material.
Experimental Protocol: Synthesis of (R)-PMPA
This protocol outlines a multi-step synthesis of (R)-PMPA, adapted from publicly available methods.
Step 1: Synthesis of (R)-1,2-Propanediol from (S)-Glycidol
-
To a suspension of ammonium (B1175870) formate (B1220265) and 10% palladium on carbon in denatured ethanol, add (S)-glycidol.
-
Stir the mixture at approximately 22°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude (R)-1,2-propanediol.
Step 2: Synthesis of (R)-1,2-Propylene Carbonate
-
React the crude (R)-1,2-propanediol with diethyl carbonate.
-
The reaction is typically carried out at elevated temperatures.
-
Purify the resulting (R)-1,2-propylene carbonate by distillation.
Step 3: Synthesis of (R)-9-[2-(Diethylphosphonomethoxy)propyl]adenine
-
Treat (R)-1,2-propylene carbonate with adenine (B156593) in the presence of a catalytic amount of sodium hydroxide (B78521) to yield (R)-9-(2-hydroxypropyl)adenine.
-
React the resulting alcohol with diethyl p-toluenesulfonyloxymethylphosphonate in the presence of a base such as lithium hydride.
-
The reaction is typically performed in an anhydrous solvent at elevated temperatures.
-
After the reaction is complete, cool the mixture and quench with a weak acid, such as glacial acetic acid.
-
Extract the product with an organic solvent and concentrate to obtain crude (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine.
Step 4: Deprotection to Yield (R)-PMPA
-
Treat the crude (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine with bromotrimethylsilane (B50905) (TMSBr) in a suitable solvent like acetonitrile.
-
Heat the mixture at reflux until the de-esterification is complete, as monitored by high-performance liquid chromatography (HPLC).
-
Remove the solvent by distillation.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Adjust the pH of the aqueous phase to approximately 3.1-3.3 with aqueous sodium hydroxide to precipitate the crude (R)-PMPA.
-
Collect the solid by filtration, wash with cold water and acetone, and dry under vacuum.
Step 5: Purification of (R)-PMPA
-
Suspend the crude (R)-PMPA in water and heat to dissolve.
-
Adjust the pH with aqueous sodium hydroxide to around 6.5-7.5.
-
Wash the solution with an organic solvent.
-
Acidify the aqueous solution with hydrochloric acid to a pH of 3.1-3.3 to precipitate the purified (R)-PMPA.
-
Stir the slurry at a low temperature (0-10°C) and then collect the purified product by filtration.
-
Wash the solid with cold water and acetone, and then dry under vacuum to yield pure (R)-PMPA.
References
PMPA at the NMDA Receptor: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of (RS)-4-(phosphonomethyl)-piperazine-2-carboxylic acid (PMPA) at the N-methyl-D-aspartate (NMDA) receptor. PMPA, and its more active enantiomer D-2-amino-5-phosphonopentanoic acid (D-AP5), are pivotal tools in neuroscience research, offering a selective means to probe the function of NMDA receptors in both physiological and pathological contexts. This document provides a comprehensive overview of its binding characteristics, the experimental protocols used for its study, and its impact on downstream signaling pathways.
Core Mechanism of Action: Competitive Antagonism
PMPA functions as a selective and competitive antagonist at the glutamate (B1630785) binding site of the NMDA receptor.[1][2] The NMDA receptor, a crucial ionotropic glutamate receptor, requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation.[3][4] PMPA directly competes with the endogenous agonist, glutamate, for its binding pocket on the GluN2 subunits of the NMDA receptor complex.[1][5] By occupying this site, PMPA prevents the conformational change necessary for ion channel opening, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions that would typically follow glutamate binding.[3] This action effectively blocks NMDA receptor-mediated excitatory neurotransmission. The active isomer of PMPA is the D-configuration, often referred to as D-AP5, which exhibits significantly higher potency than the L-isomer.[1][2]
The competitive nature of PMPA's antagonism means that its inhibitory effect can be overcome by increasing the concentration of the agonist, glutamate. This characteristic is a key feature distinguished through kinetic and binding studies.
Quantitative Data: Binding Affinity of PMPA
The affinity of PMPA for the NMDA receptor has been quantified through radioligand binding assays, revealing its selectivity for different GluN2 subunits. The inhibition constant (Ki) is a measure of the concentration of PMPA required to occupy 50% of the NMDA receptors in the presence of a radiolabeled ligand.
| NMDA Receptor Subunit | Ki (μM) |
| NR2A | 0.84[6][7] |
| NR2B | 2.74[6][7] |
| NR2C | 3.53[6][7] |
| NR2D | 4.16[6][7] |
Table 1: Inhibition constants (Ki) of PMPA for NMDA receptor subunits.
Signaling Pathways Modulated by PMPA
Activation of the NMDA receptor initiates a cascade of intracellular signaling events, primarily triggered by the influx of Ca²⁺. These pathways are integral to synaptic plasticity, learning, and memory, but can also contribute to excitotoxicity under pathological conditions. By blocking the initial Ca²⁺ transient, PMPA effectively inhibits these downstream signaling cascades.
Key signaling pathways inhibited by PMPA include:
-
ERK (Extracellular signal-regulated kinase) Pathway: NMDA receptor activation leads to the phosphorylation and activation of ERK, a key regulator of gene expression and cell survival. Studies have shown that competitive NMDA receptor antagonists like D-AP5 can attenuate the phosphorylation of ERK.[8]
-
CREB (cAMP response element-binding protein) Pathway: Calcium influx through NMDA receptors activates calmodulin-dependent kinase (CaMK), which in turn phosphorylates CREB. Phosphorylated CREB (pCREB) acts as a transcription factor, regulating the expression of genes involved in synaptic plasticity and neuronal survival. PMPA, by preventing the initial calcium signal, inhibits the phosphorylation of CREB.[9][10]
Below is a diagram illustrating the canonical NMDA receptor signaling pathway and the point of inhibition by PMPA.
References
- 1. D-AP5 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 2. AP5 - Wikipedia [en.wikipedia.org]
- 3. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Role of AMPA receptors in homocysteine-NMDA receptor-induced crosstalk between ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity-Dependent Neuroprotection and cAMP Response Element-Binding Protein (CREB): Kinase Coupling, Stimulus Intensity, and Temporal Regulation of CREB Phosphorylation at Serine 133 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PKA-mediated phosphorylation of CREB and NMDA receptor 2B in the hippocampus of offspring rats is involved in transmission of mental disorders across a generation - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: PMPA Binding Affinity for GluN2A vs. GluN2B Subunits
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the binding affinity of the competitive N-methyl-D-aspartate (NMDA) receptor antagonist, PMPA ((R)-2-amino-3-(phosphonomethyl)propanoic acid), with a specific focus on its selectivity for the GluN2A and GluN2B subunits. While PMPA is a known NMDA receptor antagonist, a comprehensive search of the current scientific literature did not yield specific quantitative binding affinity data (Kᵢ or IC₅₀ values) directly comparing its potency at GluN2A versus GluN2B subunits.
To provide a framework for understanding subunit selectivity, this guide will present comparative data for another well-characterized competitive antagonist, ST3. Furthermore, it will provide detailed experimental protocols for the primary methods used to determine such binding affinities: radioligand binding assays and two-electrode voltage clamp electrophysiology. This guide also includes visualizations of the NMDA receptor signaling pathway and a typical experimental workflow for screening novel antagonists.
Data Presentation: Subunit Selectivity of a Competitive NMDA Receptor Antagonist
Due to the lack of specific binding data for PMPA, the following table presents the binding affinities of a comparable competitive antagonist, ST3, for different NMDA receptor subunit combinations. This data, from Hansen et al. (2017), illustrates the concept of subunit selectivity and provides a benchmark for the type of quantitative analysis essential in drug development.[1][2][3] ST3 demonstrates a notable 15-fold preference for GluN1/GluN2A over GluN1/GluN2B receptors.[1][2][3]
| Compound | Receptor Subunit Combination | Kᵢ (nM) | Selectivity (fold) | Reference |
| ST3 | GluN1/GluN2A | 52 | 15-fold vs. GluN2B | Hansen et al., 2017[1][2][3] |
| ST3 | GluN1/GluN2B | 782 | - | Hansen et al., 2017[1][2][3] |
Experimental Protocols
The determination of binding affinity and subunit selectivity of compounds like PMPA relies on precise and reproducible experimental methodologies. Below are detailed protocols for two standard techniques employed in the characterization of NMDA receptor antagonists.
Radioligand Binding Assay for Kᵢ Determination
This protocol describes a competitive binding assay to determine the inhibitor constant (Kᵢ) of a test compound (e.g., PMPA) against a radiolabeled ligand at specific NMDA receptor subtypes expressed in a cellular system.
1. Cell Culture and Transfection:
-
Culture a suitable cell line, such as Human Embryonic Kidney (HEK293) cells, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Co-transfect the cells with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A, or GluN1 and GluN2B) using a suitable transfection reagent.
-
Allow 24-48 hours for receptor expression.
2. Membrane Preparation:
-
Harvest the transfected cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a Bradford or BCA assay.
3. Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]CGP 39653, a competitive antagonist) to each well.
-
Add increasing concentrations of the unlabeled test compound (PMPA).
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.
-
Allow the filters to dry, and then add a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology for IC₅₀ Determination
This protocol outlines the use of TEVC on Xenopus laevis oocytes to measure the inhibitory effect of a compound on NMDA receptor-mediated currents.
1. Oocyte Preparation and cRNA Injection:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
Inject the oocytes with a mixture of cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A, or GluN1 and GluN2B).
-
Incubate the injected oocytes for 2-5 days to allow for receptor expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Apply a solution containing saturating concentrations of glutamate (B1630785) and glycine (B1666218) to elicit a maximal NMDA receptor-mediated current (Iₘₐₓ).
-
After washing the oocyte, co-apply the agonist solution with increasing concentrations of the antagonist (PMPA).
-
Record the peak inward current at each antagonist concentration.
3. Data Analysis:
-
Normalize the current recorded in the presence of the antagonist to the maximal current (I/Iₘₐₓ).
-
Plot the normalized current as a function of the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Visualizations
NMDA Receptor Signaling Pathway
The following diagram illustrates the general signaling cascade initiated by the activation of NMDA receptors.
References
- 1. Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Properties of (R)-4-(phosphonomethyl)piperazine-2-carboxylic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-4-(phosphonomethyl)piperazine-2-carboxylic acid is a molecule of significant interest within the field of neuroscience and pharmacology. As a derivative of piperazine (B1678402), it belongs to a class of compounds known for their diverse biological activities. This technical guide aims to provide a comprehensive overview of the chemical and physical properties, biological activity, and relevant experimental protocols associated with this compound and its closely related, well-studied analog, cis-4-(phosphonomethyl)piperidine-2-carboxylic acid, also known as CGS 19755 or Selfotel. While specific data for the (R)-enantiomer of the piperazine derivative is limited in publicly available literature, the properties of the racemic mixture and the extensive research on its piperidine (B6355638) analog provide valuable insights for researchers in drug discovery and development.
Chemical and Physical Properties
The fundamental physicochemical characteristics of a compound are crucial for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the available data for 4-(phosphonomethyl)piperazine-2-carboxylic acid and its piperidine analog.
Table 1: Chemical and Physical Properties
| Property | 4-(phosphonomethyl)piperazine-2-carboxylic Acid | cis-4-(phosphonomethyl)piperidine-2-carboxylic acid (CGS 19755) |
| CAS Number | 113919-36-1 (unspecified stereochemistry)[1] | 110347-85-8[2] |
| Molecular Formula | C6H13N2O5P[1] | C7H14NO5P[2][3] |
| Molecular Weight | 224.15 g/mol [1] | 223.16 g/mol [2][3] |
| Appearance | Data not available | White solid |
| Melting Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| LogP | -1.25[1] | Data not available |
| pKa | Data not available | Data not available |
| Purity | 85.0-99.8% (commercially available)[1] | Data not available |
Biological Activity and Mechanism of Action
The primary biological target of interest for this class of compounds is the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system.
CGS 19755 (Selfotel): A Potent NMDA Receptor Antagonist
CGS 19755 is a highly potent and selective competitive antagonist of the NMDA receptor.[2][4][5] It directly competes with the endogenous agonist glutamate (B1630785) for binding to the receptor, thereby inhibiting its activation.[2] This antagonistic activity underlies its observed pharmacological effects, which include:
-
Neuroprotection: CGS 19755 has demonstrated significant neuroprotective effects in various preclinical models of neurological disorders, including stroke and brain trauma.[6][7][8] By blocking excessive NMDA receptor activation, it mitigates the excitotoxic cascade that leads to neuronal cell death.[7]
-
Anticonvulsant Activity: The compound has shown efficacy in animal models of epilepsy by reducing seizure activity.[9]
-
Anxiolytic Effects: CGS 19755 has also exhibited anxiety-reducing properties in preclinical studies.[2]
Initial clinical development of Selfotel for the treatment of stroke was undertaken; however, it was ultimately discontinued (B1498344) due to the emergence of phencyclidine-like side effects and concerns about potential neurotoxicity under certain conditions.[2]
Signaling Pathway of NMDA Receptor Antagonism
The mechanism of action of CGS 19755 involves the direct blockade of the NMDA receptor, preventing the influx of calcium ions (Ca2+) into the neuron. This interruption of downstream signaling pathways is crucial for its neuroprotective effects.
References
- 1. 4-(phosphonomethyl)piperazine-2-carboxylic Acid price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 2. Selfotel - Wikipedia [en.wikipedia.org]
- 3. 4-(Phosphonomethyl)piperidine-2-carboxylic acid | C7H14NO5P | CID 4324257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CGS 19755: a novel competitive N-methyl-D-aspartate (NMDA) receptor antagonist with anticonvulsant, anxiolytic and anti-ischemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Research Portal [scholarship.miami.edu]
- 9. Behavioral pharmacological profile of CGS 19755, a competitive antagonist at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Modulatory Role of PMPA on Excitatory Neurotransmission: A Technical Guide
(RS)-4-(Phosphonomethyl)-piperazine-2-carboxylic acid (PMPA) is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system. This technical guide provides an in-depth overview of PMPA's mechanism of action, its effects on NMDA receptor subtypes, and its role in modulating synaptic plasticity and excitotoxicity. This document is intended for researchers, scientists, and drug development professionals working in the field of neuroscience and pharmacology.
Mechanism of Action: Competitive Antagonism at the NMDA Receptor
PMPA exerts its modulatory effects on excitatory neurotransmission primarily through competitive antagonism at the glutamate (B1630785) binding site on the NR2 subunit of the NMDA receptor.[1][2] The NMDA receptor is a heterotetrameric ion channel composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[2][3] For the channel to open, both glycine (B1666218) and glutamate must bind to their respective sites, and the cell membrane must be depolarized to relieve the voltage-dependent block by magnesium ions (Mg²⁺).[3] PMPA, by competing with the endogenous agonist glutamate, prevents the activation of the NMDA receptor, thereby reducing the influx of calcium ions (Ca²⁺) that triggers a cascade of downstream signaling events.[3]
Subunit Selectivity
PMPA exhibits a degree of selectivity for different NR2 subunits. While it antagonizes NMDA receptors containing various NR2 subunits, it shows a modest preference for certain subtypes. This selectivity is attributed to subtle structural differences in the glutamate-binding pocket among the NR2 subunits.[1]
Quantitative Data on PMPA-NMDA Receptor Interaction
The affinity and inhibitory potency of PMPA at different NMDA receptor subtypes have been quantified in various studies. The following table summarizes the key quantitative data.
| Parameter | Receptor Subtype | Value (µM) | Reference |
| Ki | NR2A | 0.84 | [4][5] |
| Ki | NR2B | 2.74 | [4][5] |
| Ki | NR2C | 3.53 | [4][5] |
| Ki | NR2D | 4.16 | [4][5] |
Modulation of Synaptic Plasticity and Excitotoxicity
The NMDA receptor is central to the induction of both long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory.[6] By blocking NMDA receptor activation, PMPA can inhibit the induction of LTP.
Furthermore, excessive activation of NMDA receptors leads to a pathological influx of Ca²⁺, a phenomenon known as excitotoxicity, which is implicated in neuronal cell death in various neurological conditions, including stroke and neurodegenerative diseases.[6] As an NMDA receptor antagonist, PMPA has demonstrated neuroprotective effects in preclinical models of ischemia by mitigating excitotoxic damage.
Signaling Pathways Modulated by PMPA
By antagonizing the NMDA receptor, PMPA influences a multitude of downstream signaling pathways that are crucial for both physiological and pathological processes. The inhibition of Ca²⁺ influx prevents the activation of several key enzymes and transcription factors.
Caption: PMPA's modulation of NMDA receptor downstream signaling pathways.
Experimental Protocols
The following sections detail representative experimental protocols used to characterize the effects of PMPA on NMDA receptor function.
Electrophysiological Recording of NMDA Receptor Currents
This protocol describes a whole-cell patch-clamp experiment to measure the inhibitory effect of PMPA on NMDA-evoked currents in cultured neurons.
Materials:
-
Cultured primary neurons (e.g., hippocampal or cortical neurons)
-
External solution (in mM): 150 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 glycine, pH 7.4
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2
-
NMDA (agonist)
-
PMPA (antagonist)
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass pipettes (3-5 MΩ)
Procedure:
-
Prepare cultured neurons on coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Pull patch pipettes and fill with internal solution.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Voltage-clamp the neuron at a holding potential of -60 mV.
-
Apply a solution containing a known concentration of NMDA to evoke an inward current.
-
After establishing a stable baseline NMDA-evoked current, co-apply NMDA with increasing concentrations of PMPA.
-
Record the peak amplitude of the inward current at each PMPA concentration.
-
Wash out PMPA and ensure the NMDA-evoked current returns to baseline.
-
Analyze the data to determine the IC₅₀ of PMPA for the inhibition of NMDA receptor currents.
Caption: Workflow for an electrophysiology experiment to test PMPA's effect on NMDA currents.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity (Ki) of PMPA for the NMDA receptor.
Materials:
-
Rat brain membrane preparations (e.g., cortical or hippocampal membranes)
-
Radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653)
-
PMPA (unlabeled competitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation counter and vials
-
Glass fiber filters
Procedure:
-
Prepare brain membrane homogenates.
-
In a series of tubes, add a fixed concentration of the radiolabeled antagonist.
-
Add increasing concentrations of unlabeled PMPA to the tubes.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a specific temperature for a defined period to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ of PMPA, from which the Ki can be calculated using the Cheng-Prusoff equation.
Conclusion
PMPA is a valuable pharmacological tool for studying the role of NMDA receptors in excitatory neurotransmission. Its competitive antagonism at the glutamate binding site allows for the modulation of synaptic plasticity and the mitigation of excitotoxicity. The quantitative data on its subunit selectivity and the detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the field. Further investigation into the precise effects of PMPA on downstream signaling pathways and its therapeutic potential in various neurological disorders is warranted.
References
- 1. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Architecture of Antiviral Potency: An In-depth Guide to the Structure-Activity Relationship of PMPA Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-9-(2-Phosphonomethoxypropyl)adenine (PMPA), widely known as Tenofovir, is a cornerstone of antiretroviral therapy. As an acyclic nucleoside phosphonate (B1237965), its potent inhibition of viral reverse transcriptase has revolutionized the management of HIV and Hepatitis B infections. The structure of PMPA, however, is not a solitary achievement but the foundation of extensive research into its analogs. Understanding the intricate relationship between the molecular architecture of these analogs and their biological activity is paramount for the rational design of next-generation antiviral agents with improved efficacy, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of PMPA analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Core Structure and Key Moieties
The fundamental scaffold of PMPA consists of three key moieties, each offering opportunities for modification to modulate its antiviral activity and physicochemical properties:
-
The Purine (B94841) Base: The adenine (B156593) base in PMPA plays a crucial role in its recognition by viral polymerases.
-
The Acyclic Side Chain: The (R)-propyl group mimics the deoxyribose sugar of natural nucleosides and its stereochemistry is critical for activity.
-
The Phosphonate Group: This moiety is essential for the mechanism of action, but its negative charge at physiological pH hinders oral bioavailability.
Structure-Activity Relationship (SAR) Analysis
Systematic modifications of the PMPA scaffold have yielded a wealth of data, providing critical insights into the structural requirements for potent antiviral activity.
Modifications of the Purine Base
Variations in the purine base have a profound impact on the antiviral spectrum and potency of PMPA analogs.
| Compound/Analog | Modification | Target Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| PMPA (Tenofovir) | Adenine (6-amino) | HIV-1 | 0.2 - 0.6[1] | 1200 - 1250[1] | >2000 |
| 2,6-Diaminopurine (B158960) analog | 2,6-Diamino | HIV-1 | ~0.05 | >100 | >2000 |
| Guanine (B1146940) analog (PMPG) | Guanine (2-amino-6-oxo) | HBV | Potent | Low toxicity | High |
| Hypoxanthine (B114508) analog | Hypoxanthine (6-oxo) | - | Inactive | - | - |
-
2,6-Diaminopurine Analogs: Substitution of the 6-amino group of adenine with a second amino group at the 2-position generally leads to a significant increase in anti-HIV activity. This is attributed to the potential for an additional hydrogen bond interaction with the reverse transcriptase enzyme.
-
Guanine Analogs (PMPG): Replacement of the adenine with guanine results in a shift of antiviral activity, with potent inhibition of Hepatitis B Virus (HBV) polymerase.
-
Other Modifications: Analogs with hypoxanthine or other purine variations have generally shown diminished or no antiviral activity, highlighting the importance of the 6-amino group for HIV-1 reverse transcriptase recognition.
Modifications of the Acyclic Side Chain
Alterations to the acyclic side chain, including its length, branching, and stereochemistry, are critical determinants of antiviral potency.
| Compound/Analog | Modification | Target Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| (R)-PMPA | (R)-2-propyl | HIV-1 | 0.2 - 0.6[1] | 1200 - 1250[1] | >2000 |
| (S)-PMPA | (S)-2-propyl | HIV-1 | >100 | >100 | <1 |
| PMEA (Adefovir) | Ethyl | HIV-1, HBV | 0.1 - 0.5 (HIV) | >500 | >1000 |
| Carbocyclic analogs | Cyclopentyl | HIV-1 | Variable | Variable | Variable |
-
Stereochemistry: The (R)-enantiomer of PMPA is significantly more active against HIV-1 than the (S)-enantiomer. This stereoselectivity is a crucial aspect of its interaction with the active site of reverse transcriptase.
-
Chain Length: The ethyl analog, PMEA (Adefovir), demonstrates broad-spectrum activity against both HIV and HBV.
-
Carbocyclic Analogs: Replacing the ether oxygen in the side chain with a methylene (B1212753) group to form carbocyclic analogs has been explored to enhance metabolic stability. The antiviral activity of these analogs is highly dependent on the specific carbocyclic scaffold.
Modifications of the Phosphonate Group: Prodrug Strategies
The dianionic nature of the phosphonate group at physiological pH limits the oral bioavailability of PMPA. To overcome this, various prodrug strategies have been developed to mask the negative charges.
| Prodrug | Modification | Target Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Tenofovir Disoproxil Fumarate (TDF) | bis(isopropyloxycarbonyloxymethyl) ester | HIV-1 | ~0.02 | ~10 | ~500 |
| Tenofovir Alafenamide (TAF) | Phenylalanine isopropyl ester phosphonamidate | HIV-1 | ~0.005 | >10 | >2000 |
-
Tenofovir Disoproxil Fumarate (TDF): This bis-ester prodrug enhances oral absorption. In vivo, it is hydrolyzed by plasma and tissue esterases to release Tenofovir.
-
Tenofovir Alafenamide (TAF): This phosphonamidate prodrug exhibits greater plasma stability and is more efficiently converted to Tenofovir intracellularly, particularly within lymphocytes and hepatocytes. This leads to higher intracellular concentrations of the active diphosphate (B83284) metabolite and lower circulating levels of Tenofovir, resulting in an improved safety profile.
Experimental Protocols
Synthesis of (R)-9-[2-(Phosphonomethoxy)propyl]adenine (PMPA)
A common synthetic route to PMPA involves the following key steps:
-
Synthesis of (R)-9-(2-hydroxypropyl)adenine: Adenine is reacted with (R)-propylene carbonate in the presence of a base, such as sodium hydride, in a suitable solvent like dimethylformamide (DMF).
-
Introduction of the phosphonate moiety: The resulting (R)-9-(2-hydroxypropyl)adenine is then reacted with a phosphonylating agent, such as diethyl p-toluenesulfonyloxymethylphosphonate, in the presence of a strong base like lithium tert-butoxide.
-
Deprotection: The ethyl ester groups on the phosphonate are removed, typically using bromotrimethylsilane (B50905) (TMSBr) or hydrochloric acid, to yield PMPA.
Synthesis of a Representative PMPA Analog: 2,6-Diaminopurine Derivative
-
Starting Material: 2-amino-6-chloropurine (B14584) is used as the starting purine base.
-
Alkylation: The 2-amino-6-chloropurine is alkylated with (R)-propylene carbonate under basic conditions, similar to the synthesis of the adenine analog.
-
Introduction of the phosphonate moiety: The resulting 9-(2-hydroxypropyl)-2-amino-6-chloropurine is then reacted with diethyl p-toluenesulfonyloxymethylphosphonate.
-
Amination and Deprotection: The 6-chloro group is displaced with ammonia, and the phosphonate esters are subsequently deprotected to yield the final 2,6-diaminopurine PMPA analog.
Antiviral Activity Assay (MT-4 Cell-Based Assay)
This assay determines the 50% effective concentration (EC50) of a compound required to inhibit HIV-1 induced cytopathogenicity in MT-4 cells.
-
Cell Preparation: MT-4 cells are seeded in 96-well microtiter plates.
-
Compound Dilution: The test compounds are serially diluted in cell culture medium.
-
Infection: Cells are infected with a standard laboratory strain of HIV-1 (e.g., IIIB or NL4-3) in the presence of the diluted compounds.
-
Incubation: The plates are incubated for 4-5 days at 37°C in a CO2 incubator.
-
Assessment of Cytopathicity: The cytopathic effect (CPE) of the virus is assessed using a colorimetric method, such as the MTT assay, which measures cell viability.
-
Data Analysis: The EC50 value is calculated as the compound concentration that reduces the viral CPE by 50%.
Cytotoxicity Assay (MTT Assay)
This assay determines the 50% cytotoxic concentration (CC50) of a compound.
-
Cell Seeding: MT-4 cells are seeded in 96-well plates.
-
Compound Addition: Serial dilutions of the test compounds are added to the cells.
-
Incubation: The plates are incubated for the same duration as the antiviral assay.
-
MTT Staining: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is read using a microplate reader.
-
Data Analysis: The CC50 value is calculated as the compound concentration that reduces cell viability by 50%.
HIV-1 Reverse Transcriptase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of HIV-1 reverse transcriptase.
-
Reaction Mixture: A reaction mixture is prepared containing a template-primer (e.g., poly(rA)-oligo(dT)), recombinant HIV-1 reverse transcriptase, and labeled deoxynucleoside triphosphates (dNTPs).
-
Inhibitor Addition: The test compound (in its active diphosphate form) is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated to allow for DNA synthesis.
-
Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified, often by measuring the incorporation of the labeled dNTPs.
-
Data Analysis: The IC50 value is determined as the inhibitor concentration that reduces the reverse transcriptase activity by 50%.
Signaling Pathways and Mechanisms of Action
Caption: HIV life cycle and mechanism of PMPA inhibition.
The antiviral activity of PMPA analogs is contingent upon their intracellular conversion to the active diphosphate metabolite. This conversion is catalyzed by host cellular kinases. The diphosphorylated analog then acts as a competitive inhibitor of the natural deoxynucleoside triphosphate substrate for the viral reverse transcriptase. Incorporation of the PMPA analog into the growing viral DNA chain results in chain termination due to the absence of a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond. This effectively halts viral DNA synthesis and, consequently, viral replication.[1][2]
Caption: General experimental workflow for SAR studies of PMPA analogs.
Conclusion
The structure-activity relationship of PMPA analogs is a well-defined yet continuously evolving field of research. The core structural features required for potent anti-HIV activity are a purine base, preferably adenine or 2,6-diaminopurine, an (R)-configured acyclic side chain, and a phosphonate group. Prodrug strategies that mask the charge of the phosphonate are essential for achieving oral bioavailability. Future research in this area will likely focus on the development of novel prodrugs with enhanced targeting to specific viral reservoirs, analogs with activity against drug-resistant viral strains, and the exploration of new chemical scaffolds that mimic the key pharmacophoric features of PMPA. A thorough understanding of the SAR principles outlined in this guide is indispensable for the continued success of these endeavors.
References
Methodological & Application
Application Notes and Protocols for In Vivo Microdialysis Studies of PMPA, an NMDA Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing (RS)-4-(phosphonomethyl)-piperazine-2-carboxylic acid (PMPA) in in vivo microdialysis studies. PMPA is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. In vivo microdialysis is a powerful technique for monitoring the levels of neurotransmitters and other neurochemicals in the extracellular fluid of specific brain regions in awake, freely-moving animals. This document outlines the rationale, experimental procedures, and expected outcomes of using PMPA to investigate the modulation of glutamatergic and GABAergic systems.
Introduction to PMPA and its Mechanism of Action
PMPA acts by competitively binding to the glutamate (B1630785) recognition site on the NMDA receptor, thereby preventing its activation by the endogenous agonist, glutamate. The NMDA receptor is a ligand-gated ion channel that, when activated, allows for the influx of Ca²⁺ into the neuron, triggering a cascade of downstream signaling events crucial for synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders, making it a significant therapeutic target. PMPA exhibits selectivity for different NMDA receptor subunits, with a higher affinity for NR2A-containing receptors. By antagonizing the NMDA receptor, PMPA can modulate the release of various neurotransmitters, including glutamate and GABA, providing a tool to study the intricate balance of excitatory and inhibitory signaling in the brain.
Principle of In Vivo Microdialysis
In vivo microdialysis is a technique that allows for the sampling of endogenous and exogenous substances from the extracellular fluid of living tissues. A microdialysis probe, which consists of a semi-permeable membrane, is stereotaxically implanted into a specific brain region of an anesthetized animal. Following a recovery period, the animal, now awake and freely moving, is connected to a perfusion system. An isotonic solution, typically artificial cerebrospinal fluid (aCSF), is slowly perfused through the probe. Small molecules in the extracellular fluid, such as neurotransmitters, diffuse across the semi-permeable membrane into the perfusion fluid (dialysate) down their concentration gradient. The collected dialysate can then be analyzed using sensitive analytical techniques like High-Performance Liquid Chromatography (HPLC) to quantify the levels of the substances of interest. Drugs like PMPA can be administered systemically (e.g., intraperitoneally) or locally into the brain region of interest via the microdialysis probe (reverse dialysis).
Experimental Protocols
I. Surgical Implantation of the Microdialysis Guide Cannula
Objective: To surgically implant a guide cannula that will allow for the subsequent insertion of a microdialysis probe into the target brain region.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Stereotaxic frame
-
Surgical drill
-
Guide cannula (sized for the target brain region)
-
Dummy cannula
-
Dental cement
-
Bone screws
-
Surgical tools (scalpel, forceps, etc.)
-
Antiseptic solution and sterile saline
-
Analgesics for post-operative care
Procedure:
-
Anesthetize the rat and mount it in the stereotaxic frame. Ensure the head is level.
-
Shave the scalp and clean the area with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Using the stereotaxic coordinates for the desired brain region (e.g., hippocampus, prefrontal cortex, striatum), drill a small hole through the skull.
-
Implant 2-3 bone screws into the skull to serve as anchors for the dental cement.
-
Slowly lower the guide cannula to the predetermined depth.
-
Secure the guide cannula to the skull and bone screws using dental cement.
-
Insert a dummy cannula into the guide to keep it patent.
-
Administer post-operative analgesics and allow the animal to recover for 5-7 days before the microdialysis experiment.
II. In Vivo Microdialysis Procedure with PMPA Administration
Objective: To collect microdialysis samples from the target brain region before, during, and after the administration of PMPA to measure its effect on extracellular glutamate and GABA levels.
Materials:
-
Rat with an implanted guide cannula
-
Microdialysis probe (concentric type, with a membrane length appropriate for the target region)
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4
-
PMPA solution (for systemic or reverse dialysis administration)
-
Analytical system (HPLC with fluorescence or mass spectrometry detection)
Procedure:
-
On the day of the experiment, gently handle the rat and remove the dummy cannula from the guide.
-
Slowly insert the microdialysis probe into the guide cannula.
-
Connect the probe's inlet tubing to a syringe pump containing aCSF and the outlet to a fraction collector.
-
Begin perfusion with aCSF at a flow rate of 1-2 µL/min.
-
Allow the system to equilibrate for at least 60-120 minutes to establish a stable baseline.
-
Collect at least three baseline dialysate samples (e.g., every 20 minutes).
-
PMPA Administration:
-
Systemic Administration: Administer PMPA via intraperitoneal (i.p.) injection at a dose of 50 mg/kg. Continue collecting dialysate samples to monitor the time course of the drug's effect.
-
Reverse Dialysis (Local Administration): Switch the perfusion fluid to aCSF containing a known concentration of PMPA (e.g., 10-100 µM; the optimal concentration should be determined empirically).
-
-
Continue collecting dialysate samples at regular intervals throughout the experiment.
-
At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the placement of the microdialysis probe.
III. Sample Analysis
Objective: To quantify the concentrations of glutamate and GABA in the collected dialysate samples.
Procedure:
-
Immediately after collection, an aliquot of the dialysate should be derivatized with a fluorescent tagging agent (e.g., o-phthaldialdehyde/β-mercaptoethanol for primary amines like glutamate and GABA).
-
Analyze the derivatized samples using reverse-phase HPLC with a fluorescence detector.
-
The mobile phase composition and gradient will need to be optimized for the separation of glutamate and GABA.
-
Quantify the concentrations of glutamate and GABA by comparing the peak areas in the samples to those of known standards.
-
Alternatively, LC-MS/MS can be used for highly sensitive and specific quantification of underivatized amino acids.
Data Presentation
The following tables summarize expected quantitative data based on published literature for the effects of NMDA antagonists on neurotransmitter levels as measured by in vivo microdialysis.
Table 1: In Vivo Microdialysis Experimental Parameters for PMPA Administration
| Parameter | Value |
| Animal Model | Male Sprague-Dawley rats |
| Target Brain Region | Locus Coeruleus (for glutamate data) / Septum (for GABA data inference) |
| Microdialysis Probe | Concentric probe with a 2-4 mm membrane |
| Perfusion Fluid (aCSF) | 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4 |
| Flow Rate | 1.0-2.0 µL/min |
| PMPA Administration | Intraperitoneal (i.p.) injection or Reverse Dialysis |
| PMPA Dose/Concentration | 50 mg/kg (i.p.) / 10-100 µM (Reverse Dialysis) |
| Dialysate Collection Interval | 20 minutes |
| Analytical Method | HPLC with Fluorescence Detection or LC-MS/MS |
Table 2: Effect of PMPA on Extracellular Glutamate and GABA Levels
| Neurotransmitter | Treatment | Brain Region | % Change from Baseline (Mean ± SEM) | Citation |
| Glutamate | Formalin-induced release + PMPA (50 mg/kg, i.p.) | Locus Coeruleus | ↓ ~50-60% | [1] |
| GABA | NMDA antagonist (CPP, 100 µM, reverse dialysis) | Septum | ↓ ~40% | [1] |
Visualizations
Signaling Pathway Diagram
References
Application Notes and Protocols for Perampanel (AMPA Receptor Antagonist) in Rodent Models of Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perampanel (B3395873) is a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] By targeting the primary mediator of fast excitatory neurotransmission in the central nervous system, Perampanel has demonstrated significant therapeutic potential in various neurological disorders characterized by excitotoxicity.[2][3] Preclinical studies in rodent models are crucial for elucidating its mechanisms of action and evaluating its efficacy in conditions such as epilepsy, ischemic stroke, and traumatic brain injury. These application notes provide a comprehensive overview of the use of Perampanel in relevant rodent models, including detailed protocols and quantitative data to guide future research.
Mechanism of Action
Perampanel exerts its effects by binding to an allosteric site on the AMPA receptor, which is a subtype of ionotropic glutamate (B1630785) receptors.[2] This non-competitive antagonism reduces the influx of calcium ions into neurons that is triggered by the binding of the excitatory neurotransmitter glutamate.[1][4] In pathological conditions like seizures or brain injury, excessive glutamate release leads to over-activation of AMPA receptors, resulting in a cascade of events including neuronal damage and death. Perampanel mitigates this excitotoxicity, thereby offering neuroprotection.[3] Furthermore, studies have indicated that Perampanel can modulate downstream pathways related to inflammation and oxidative stress.[5][6]
Data Presentation: Efficacy of Perampanel in Rodent Models
The following tables summarize the quantitative data on the efficacy of Perampanel in various rodent models of neurological disorders.
Table 1: Efficacy of Perampanel in Rodent Models of Epilepsy
| Rodent Model | Species/Strain | Administration Route | Effective Dose (ED50) | Key Findings |
| Maximal Electroshock (MES)-induced Seizures | Mouse (ddY) | Oral (p.o.) | 1.6 mg/kg | Protection against tonic-clonic seizures.[7] |
| Pentylenetetrazole (PTZ)-induced Seizures | Mouse (ICR) | Oral (p.o.) | 0.94 mg/kg | Protection against clonic seizures.[7][8] |
| Audiogenic Seizures | Mouse (DBA/2) | Oral (p.o.) | 0.47 mg/kg | Protection against sound-induced seizures.[7] |
| Amygdala-Kindled Seizures | Rat (Sprague-Dawley) | Oral (p.o.) | 5-10 mg/kg | Increased afterdischarge threshold and reduced seizure severity.[7] |
| Hypoxia-Induced Neonatal Seizures | Rat | Intraperitoneal (i.p.) | Dose-dependent | Conferred protection against early-life seizures.[9] |
| Dravet Syndrome (Hyperthermia-induced Seizures) | Mouse (Scn1a E1099X/+) | Intraperitoneal (i.p.) | 2 mg/kg | Inhibited spontaneous recurrent seizures and increased temperature tolerance.[10][11] |
Table 2: Efficacy of Perampanel in Rodent Models of Ischemic Stroke
| Rodent Model | Species/Strain | Administration Route | Dose | Key Findings |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | Oral (p.o.) | Not specified | Reduced brain edema, infarct volume, and neuronal apoptosis.[12] |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | Intraperitoneal (i.p.) | 1.5 mg/kg | Reduced brain edema and infarct volumes; improved motor function.[3][13] |
| Pial Vessel Disruption (PVD) | Rat (Sprague-Dawley) | Intraperitoneal (i.p.) | 3 mg/kg | Inhibited hippocampal neurodegeneration and attenuated motor and cognitive deficits.[14][15] |
| Photothrombotic Stroke | Rat (Neonatal) | Intrathecal | Not specified | Decreased infarct size and improved motor function.[16] |
Table 3: Efficacy of Perampanel in Rodent Models of Traumatic Brain Injury (TBI)
| Rodent Model | Species/Strain | Administration Route | Dose | Key Findings |
| Controlled Cortical Impact (CCI) | Rat | Oral (p.o.) | 5 mg/kg | Attenuated brain edema, contusion volume, and improved motor and cognitive function.[5][6] |
| Lateral Fluid Percussion Injury (LFPI) | Rat | Not specified | Not specified | Reduced impairments in learning and memory.[17] |
| Weight-Drop Method | Mouse (C57BL/6J) | Not specified | Not specified | In combination with ketamine, improved exploratory behavior and reduced inflammation.[18][19] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of Perampanel in rodent models of neurological disorders.
Protocol 1: Evaluation of Anticonvulsant Activity in the Mouse Maximal Electroshock (MES) Seizure Model
Objective: To assess the efficacy of Perampanel in a model of generalized tonic-clonic seizures.
Materials:
-
Male ICR mice (20-25 g)
-
Perampanel
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) solution)
-
Oral gavage needles
-
Electroconvulsive device with corneal electrodes
-
Electrolyte solution (e.g., 0.9% saline)
Procedure:
-
Animal Preparation: Acclimate mice to the housing facility for at least one week before the experiment. House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation and Administration: Prepare a suspension of Perampanel in the vehicle at the desired concentrations. Administer Perampanel or vehicle orally via gavage to different groups of mice. A typical volume for oral gavage in mice is 10 ml/kg.
-
Seizure Induction: At a predetermined time after drug administration (e.g., 60 minutes), induce seizures by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes moistened with electrolyte solution.
-
Observation: Immediately after stimulation, observe the mice for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic extension is considered a protective effect.
-
Data Analysis: Calculate the percentage of animals protected from tonic hindlimb extension in each treatment group. Determine the ED50 value (the dose that protects 50% of the animals) using probit analysis.
Protocol 2: Assessment of Neuroprotective Effects in the Rat Middle Cerebral Artery Occlusion (MCAO) Stroke Model
Objective: To evaluate the neuroprotective efficacy of Perampanel in a model of focal cerebral ischemia.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Perampanel
-
Vehicle (e.g., a mixture of DMSO, polyethylene (B3416737) glycol 300, and distilled water)[14]
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
Laser Doppler flowmeter
-
2,3,5-triphenyltetrazolium chloride (TTC) solution
-
Behavioral testing apparatus (e.g., rotarod, adhesive removal test)
Procedure:
-
Animal Preparation and MCAO Surgery: Anesthetize the rat and induce focal cerebral ischemia using the intraluminal filament method to occlude the middle cerebral artery. Monitor cerebral blood flow with a laser Doppler flowmeter to confirm successful occlusion. After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
Drug Administration: Administer Perampanel or vehicle via the desired route (e.g., intraperitoneal injection) at a specific time point relative to the ischemic insult (e.g., 1 hour after the start of reperfusion).[12]
-
Behavioral Assessment: At various time points post-MCAO (e.g., 24, 48, and 72 hours), evaluate neurological deficits and motor function using a battery of behavioral tests.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 72 hours post-MCAO), euthanize the animals and harvest the brains. Slice the brains into coronal sections and stain with TTC solution. TTC stains viable tissue red, leaving the infarcted area unstained (white). Quantify the infarct volume using image analysis software.
-
Data Analysis: Compare the neurological scores and infarct volumes between the Perampanel-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 3: Investigation of Therapeutic Potential in the Rat Controlled Cortical Impact (CCI) Model of TBI
Objective: To determine the efficacy of Perampanel in a model of traumatic brain injury.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Perampanel
-
Vehicle
-
Anesthesia
-
Stereotaxic frame
-
CCI device
-
Surgical instruments
-
Morris water maze or other cognitive testing apparatus
Procedure:
-
Animal Preparation and TBI Induction: Anesthetize the rat and place it in a stereotaxic frame. Perform a craniotomy over the desired cortical region. Induce a controlled cortical impact using a pneumatic or electromagnetic impactor with defined parameters (e.g., velocity, depth of impact).
-
Drug Administration: Administer Perampanel or vehicle orally or via another appropriate route at a specific time after the injury.[5][6]
-
Post-Injury Monitoring and Assessment: Monitor the animals for recovery from anesthesia and any immediate adverse effects. At various time points post-TBI, assess motor function (e.g., beam walk test) and cognitive function (e.g., Morris water maze).
-
Histological Analysis: At the end of the study, euthanize the animals and perfuse them with saline followed by a fixative (e.g., paraformaldehyde). Harvest the brains for histological analysis to determine the contusion volume and assess for neuronal apoptosis (e.g., using TUNEL staining).[5][6]
-
Data Analysis: Analyze the behavioral and histological data to compare the outcomes between the Perampanel-treated and vehicle-treated groups.
Visualizations
The following diagrams illustrate the mechanism of action of Perampanel and a general experimental workflow for its evaluation in rodent models.
Caption: Mechanism of action of Perampanel at the glutamatergic synapse.
Caption: General experimental workflow for evaluating Perampanel.
References
- 1. Perampanel: Novel Mechanism for the Management of Epilepsy [practicalneurology.com]
- 2. What is the mechanism of Perampanel? [synapse.patsnap.com]
- 3. Therapeutic potential of AMPA receptor antagonist perampanel against cerebral ischemia: beyond epileptic disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BLOCKING-MECHANISM-OF-THE-AMPA-RECEPTOR-ANTAGONIST-PERAMPANEL [aesnet.org]
- 5. The AMPAR Antagonist Perampanel Attenuates Traumatic Brain Injury Through Anti-Oxidative and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The AMPAR Antagonist Perampanel Attenuates Traumatic Brain Injury Through Anti-Oxidative and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Perampanel: a novel, orally active, noncompetitive AMPA-receptor antagonist that reduces seizure activity in rodent models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Perampanel, a potent AMPA receptor antagonist, protects against tetramethylenedisulfotetramine-induced seizures and lethality in mice: comparison with diazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-seizure efficacy of perampanel in two established rodent models of early-life epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Perampanel Reduces Hyperthermia-Induced Seizures in Dravet Syndrome Mouse Model [frontiersin.org]
- 12. The Orally Active Noncompetitive AMPAR Antagonist Perampanel Attenuates Focal Cerebral Ischemia Injury in Rats | Semantic Scholar [semanticscholar.org]
- 13. AMPA receptor modulation through sequential treatment with perampanel and aniracetam mitigates post-stroke damage in experimental model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Non-Competitive AMPA Receptor Antagonist Perampanel Inhibits Ischemia-Induced Neurodegeneration and Behavioral Deficits in Focal Cortical Pial Vessel Disruption Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Non-Competitive AMPA Receptor Antagonist Perampanel Inhibits Ischemia-Induced Neurodegeneration and Behavioral Deficits in Focal Cortical Pial Vessel Disruption Stroke Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Acute administration of perampanel, an AMPA receptor antagonist, reduces cognitive impairments after traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Coadministration of Ketamine and Perampanel Improves Behavioral Function and Reduces Inflammation in Acute Traumatic Brain Injury Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Coadministration of Ketamine and Perampanel Improves Behavioral Function and Reduces Inflammation in Acute Traumatic Brain Injury Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(2-Propylpentanoyl)glycinamide in Behavioral Neuroscience Research
Disclaimer: Direct experimental data on the dosage and administration of N-(2-Propylpentanoyl)glycinamide (PMPA) for behavioral neuroscience research is limited in publicly available literature. The following application notes and protocols are based on data from closely related compounds, namely N-(2-propylpentanoyl)urea (VPU) and the parent compound, valproic acid (VPA) . Researchers should use this information as a starting point and conduct thorough dose-response studies to determine the optimal dosage and administration parameters for their specific experimental models and behavioral paradigms.
Introduction
N-(2-Propylpentanoyl)glycinamide is a derivative of valproic acid, a well-established anticonvulsant and mood stabilizer with significant effects on the central nervous system. Valproic acid and its derivatives are known to modulate neuronal excitability and synaptic transmission, primarily through the enhancement of GABAergic inhibition and the blockade of voltage-gated ion channels.[1] These mechanisms of action make PMPA a compound of interest for a wide range of behavioral neuroscience research, including studies on anxiety, epilepsy, and social behavior.
These notes provide a guide for researchers, scientists, and drug development professionals on the potential dosage, administration, and experimental considerations for using N-(2-Propylpentanoyl)glycinamide in preclinical behavioral research, drawing parallels from its structural analogs.
Data Presentation
The following tables summarize quantitative data for the related compounds N-(2-propylpentanoyl)urea (VPU) and valproic acid (VPA) to inform initial dose-finding studies for N-(2-Propylpentanoyl)glycinamide.
Table 1: Dosage of N-(2-propylpentanoyl)urea (VPU) in Rats
| Parameter | Value | Species/Model | Reported Effect | Reference |
| ED50 (Median Effective Dose) | 49 mg/kg | Rat (Pilocarpine-induced seizure model) | Protection against seizures | [2] |
| Investigational Doses | 50 and 100 mg/kg | Rat (Pilocarpine-induced seizure model) | Abolished pilocarpine-evoked increases in extracellular glutamate (B1630785) and aspartate | [2] |
Table 2: Dosage of Valproic Acid (VPA) in Rodents for Behavioral Studies
| Dosage Range | Species | Administration Route | Behavioral Paradigm | Reference |
| 500-600 mg/kg/day | Mouse | Oral (in drinking water) | Home-cage behavior assessment | [3] |
| 300 and 600 mg/kg | Rat | Intraperitoneal | Pilocarpine-induced seizure model | [2] |
Experimental Protocols
The following are generalized protocols for the administration of compounds like N-(2-Propylpentanoyl)glycinamide to rodents. The specific route and vehicle should be optimized based on the compound's solubility and the experimental design.
Protocol 1: Intraperitoneal (IP) Administration in Rats
This protocol is adapted from studies using N-(2-propylpentanoyl)urea.[2]
Materials:
-
N-(2-Propylpentanoyl)glycinamide
-
Sterile vehicle (e.g., 0.9% saline, distilled water, or a solution containing a solubilizing agent like Tween 80)
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (23-25 gauge)
-
Animal scale
-
70% ethanol
Procedure:
-
Solution Preparation: Dissolve N-(2-Propylpentanoyl)glycinamide in the chosen sterile vehicle to the desired concentration. Ensure the solution is homogenous. The concentration should be calculated to allow for an injection volume of approximately 1-2 mL/kg body weight.
-
Animal Handling and Restraint: Weigh the rat to accurately calculate the dose. Gently restrain the rat, ensuring it is calm to minimize stress. One common method is to hold the rat firmly by the scruff of the neck with one hand while supporting its lower body with the other.
-
Injection Site: The preferred injection site is the lower abdominal quadrant. Alternate between the left and right sides for repeated injections.
-
Injection: Swab the injection site with 70% ethanol. Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate slightly to ensure the needle has not entered a blood vessel or internal organ. Slowly inject the solution.
-
Post-injection Monitoring: Withdraw the needle and return the animal to its home cage. Monitor the animal for any signs of distress, pain, or adverse reactions.
Protocol 2: Oral Administration in Mice (via Drinking Water)
This protocol is based on studies administering valproic acid in the drinking water.[3]
Materials:
-
N-(2-Propylpentanoyl)glycinamide
-
Drinking water
-
Sweetening agent (e.g., sucrose, optional, to improve palatability)
-
Calibrated water bottles
-
Animal scale
Procedure:
-
Solution Preparation: Dissolve the calculated amount of N-(2-Propylpentanoyl)glycinamide in the drinking water. If using a sweetening agent, dissolve it first. The concentration should be calculated based on the average daily water consumption of the mice to achieve the target dose in mg/kg/day.
-
Acclimation: Acclimate the mice to the experimental water bottles for several days before introducing the drug-containing water.
-
Administration: Replace the regular water bottles with the bottles containing the N-(2-Propylpentanoyl)glycinamide solution.
-
Monitoring Consumption: Measure the volume of water consumed daily for each cage to monitor the actual drug intake. Adjust the concentration if necessary to maintain the desired dosage.
-
Fresh Solution: Prepare fresh drug-containing water regularly (e.g., every 2-3 days) to ensure stability and potency.
Mandatory Visualizations
Signaling Pathway
Caption: Hypothesized signaling pathway of PMPA based on VPA.
Experimental Workflow
Caption: Experimental workflow for a behavioral study using PMPA.
Logical Relationship
Caption: Logical relationship of PMPA to its structural analogs.
References
- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 2. Acute effects of N-(2-propylpentanoyl)urea on hippocampal amino acid neurotransmitters in pilocarpine-induced seizure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | On the Digital Psychopharmacology of Valproic Acid in Mice [frontiersin.org]
Application Notes and Protocols: Electrophysiological Characterization of PMPA on NMDA Currents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-4-(Phosphonomethyl)piperidine-2-carboxylic acid (PMPA) is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial player in excitatory neurotransmission in the central nervous system. NMDA receptors are implicated in a variety of physiological processes, including synaptic plasticity, learning, and memory. Their dysregulation is associated with numerous neurological disorders, making them a key target for therapeutic intervention. These application notes provide a detailed overview of the electrophysiological characterization of PMPA's effects on NMDA receptor currents, offering standardized protocols for researchers in neuroscience and drug development.
Mechanism of Action
PMPA exerts its antagonistic effect by competing with the endogenous co-agonist glutamate (B1630785) at its binding site on the GluN2 subunits of the NMDA receptor.[1] By binding to this site, PMPA prevents the glutamate-induced conformational changes necessary for channel opening, thereby inhibiting the influx of cations such as Ca2+ and Na+ that mediate the postsynaptic potential.
Signaling Pathway
The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with membrane depolarization to relieve the magnesium (Mg2+) block, leads to channel opening and subsequent downstream signaling cascades. PMPA competitively inhibits the initial step of this pathway by preventing glutamate binding.
PMPA's competitive antagonism at the NMDA receptor.
Quantitative Data
The inhibitory potency of PMPA has been quantified using electrophysiological recordings from Xenopus oocytes expressing different NMDA receptor subunit combinations. The half-maximal inhibitory concentration (IC50) values demonstrate that PMPA exhibits a degree of selectivity for different GluN2 subunits.
| NMDA Receptor Subunit | PMPA IC50 (µM) | Reference |
| NR1/NR2A | 0.84 ± 0.12 | [2] |
| NR1/NR2B | 2.74 ± 0.39 | [2] |
| NR1/NR2C | 3.53 ± 0.53 | [2] |
| NR1/NR2D | 4.16 ± 0.62 | [2] |
Experimental Protocols
Protocol 1: Determination of PMPA IC50 on NMDA Receptor Subtypes
This protocol outlines the whole-cell voltage-clamp technique to determine the IC50 of PMPA on specific NMDA receptor subtypes expressed in a heterologous system (e.g., HEK293 cells or Xenopus oocytes).
1. Cell Culture and Transfection:
-
Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Co-transfect cells with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit) and a marker gene (e.g., GFP) using a suitable transfection reagent.
-
Incubate for 24-48 hours post-transfection to allow for protein expression.
2. Electrophysiological Recording:
-
Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope.
-
Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, and 0.01 glycine, pH adjusted to 7.4 with NaOH.
-
Prepare borosilicate glass patch pipettes (3-5 MΩ resistance) and fill with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, and 2 ATP-Mg, pH adjusted to 7.2 with CsOH.
-
Establish a whole-cell patch-clamp configuration on a GFP-positive cell.
-
Clamp the cell at a holding potential of -60 mV.
3. Data Acquisition:
-
Apply a saturating concentration of NMDA (e.g., 100 µM) and glycine (e.g., 30 µM) to elicit a maximal NMDA current.
-
After establishing a stable baseline current, co-apply NMDA/glycine with increasing concentrations of PMPA.
-
Allow for complete washout of PMPA between applications to ensure recovery of the NMDA current.
-
Record the peak inward current at each PMPA concentration.
4. Data Analysis:
-
Normalize the peak current in the presence of PMPA to the maximal current elicited by NMDA/glycine alone.
-
Plot the normalized current as a function of PMPA concentration.
-
Fit the data to a Hill equation to determine the IC50 value.
Workflow for determining PMPA IC50.
Protocol 2: Characterization of PMPA's Antagonism Kinetics
This protocol is designed to measure the onset and offset rates of PMPA's block of NMDA currents.
1. Recording Setup:
-
Utilize the same whole-cell patch-clamp setup as in Protocol 1.
-
Employ a rapid solution exchange system to allow for fast application and removal of PMPA.
2. Onset Rate Measurement:
-
Establish a stable baseline current with continuous application of NMDA/glycine.
-
Rapidly switch to a solution containing NMDA/glycine and a known concentration of PMPA (e.g., near the IC50).
-
Record the time course of the current decay.
-
Fit the decay phase to a single exponential function to determine the onset time constant (τ_on).
-
The association rate constant (k_on) can be estimated from the relationship: 1/τ_on = k_on * [PMPA] + k_off.
3. Offset Rate Measurement:
-
After the current has reached a steady-state block with PMPA, rapidly switch back to the NMDA/glycine solution without PMPA.
-
Record the time course of the current recovery.
-
Fit the recovery phase to a single exponential function to determine the offset time constant (τ_off).
-
The dissociation rate constant (k_off) is the reciprocal of the offset time constant (k_off = 1/τ_off).
Protocol 3: Assessing the Voltage-Dependence of PMPA Block
This protocol investigates whether the inhibitory effect of PMPA is dependent on the membrane potential.
1. Recording Setup:
-
Use the whole-cell patch-clamp configuration as described previously.
2. Voltage-Step Protocol:
-
Elicit NMDA currents at a series of holding potentials (e.g., from -80 mV to +40 mV in 20 mV increments).
-
First, record control NMDA currents at each holding potential.
-
Then, perfuse with a solution containing PMPA (at its IC50) and repeat the voltage-step protocol.
3. Data Analysis:
-
For each holding potential, calculate the percentage of block by PMPA: (% Block = (1 - (I_PMPA / I_Control)) * 100).
-
Plot the percentage of block as a function of the holding potential.
-
A flat line indicates voltage-independent block, characteristic of competitive antagonists that bind to the extracellular agonist site. A change in block with voltage would suggest an interaction with the ion channel pore.
Assessing voltage-dependency of PMPA block.
Conclusion
PMPA is a valuable pharmacological tool for the study of NMDA receptor function. Its characterization as a competitive antagonist with modest subunit selectivity allows for the targeted investigation of NMDA receptor subtypes in various physiological and pathological contexts. The protocols outlined in these application notes provide a standardized framework for the electrophysiological characterization of PMPA and other novel NMDA receptor antagonists, ensuring robust and reproducible data for advancing neuroscience research and drug discovery.
References
Application Notes: The Role of AMPA in Long-Term Potentiation (LTP) Induction
Introduction
2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid, commonly known as AMPA, is a specific agonist for the AMPA receptor (AMPAR), a key player in mediating fast excitatory synaptic transmission in the central nervous system. The AMPA receptor's involvement is critical in the induction and expression of long-term potentiation (LTP), a cellular mechanism widely considered to be the neural correlate for learning and memory. These application notes provide an overview of the role of AMPA receptors in LTP and protocols for their study.
Mechanism of Action in LTP
LTP induction at most excitatory synapses is triggered by the activation of N-methyl-D-aspartate receptors (NMDARs), which requires both glutamate (B1630785) binding and postsynaptic depolarization to relieve a magnesium ion (Mg2+) block. This depolarization is primarily mediated by AMPA receptors. High-frequency stimulation leads to a significant influx of sodium ions (Na+) through AMPA receptors, causing the necessary depolarization to activate NMDARs. The subsequent calcium (Ca2+) influx through NMDARs initiates a signaling cascade that results in a lasting increase in synaptic strength.
The expression of LTP is largely attributed to an increase in the number and/or function of postsynaptic AMPA receptors. This involves the trafficking of AMPA receptors to the postsynaptic membrane and their phosphorylation, which enhances their single-channel conductance.
Key Applications in LTP Research:
-
Probing AMPA Receptor Function: Direct application of AMPA can be used to characterize the physiological properties of AMPA receptors on a given neuronal population.
-
Investigating Synaptic Plasticity: Studying the changes in AMPA receptor-mediated currents before and after LTP induction provides insight into the mechanisms of synaptic strengthening.
-
Drug Screening: The AMPA receptor is a target for cognitive enhancers and other therapeutics. LTP protocols are used to screen compounds that modulate AMPA receptor function.
Quantitative Data Summary
| Parameter | Value | Description |
| AMPA Concentration | 1-100 µM | Typical concentration range for exogenous application in brain slice preparations. |
| Perfusion Time | 2-5 min | Duration of AMPA application to elicit a stable response. |
| LTP Induction Stimulus (Theta Burst) | 4 pulses at 100 Hz, repeated at 5 Hz | A common high-frequency stimulation protocol to induce LTP. |
| Post-Induction Recording | 30-60 min | Duration to monitor the potentiation of synaptic responses. |
| Expected fEPSP Slope Increase | 150-200% of baseline | Typical magnitude of potentiation observed in hippocampal slices. |
Experimental Protocols
Protocol 1: Induction of LTP in Hippocampal Slices
This protocol describes the induction of LTP in the CA1 region of the hippocampus, a classic model for studying synaptic plasticity.
Materials:
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Vibratome
-
Recording chamber
-
Electrophysiology rig (amplifier, digitizer, stimulation unit)
-
Glass microelectrodes
-
AMPA (for characterization, if needed)
-
NMDAR antagonist (e.g., AP5) as a control
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent according to approved animal care protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS): 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval.
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to monitor the potentiation.
-
Analyze the data by measuring the initial slope of the fEPSP.
-
Control Experiment:
-
To confirm that the observed potentiation is NMDAR-dependent, repeat the experiment in the presence of an NMDAR antagonist (e.g., 50 µM AP5) in the aCSF. LTP should be blocked.
Protocol 2: Characterization of AMPA Receptor-Mediated Currents
This protocol outlines the procedure for applying AMPA exogenously to characterize AMPA receptor responses.
Procedure:
-
Prepare and set up the hippocampal slice for recording as described in Protocol 1.
-
Establish a stable baseline recording.
-
Bath-apply AMPA at a known concentration (e.g., 10 µM) to the aCSF.
-
Record the resulting depolarization or inward current (in voltage-clamp).
-
Wash out the AMPA and allow the recording to return to baseline.
-
Different concentrations can be applied to generate a dose-response curve.
Visualizations
Application Notes: Pemetrexed (PMPA) for In Vivo Experiments
Pemetrexed (brand name Alimta), a multi-targeted antifolate agent, is a cornerstone in the treatment of non-small cell lung cancer and malignant pleural mesothelioma.[1] Its efficacy lies in the simultaneous inhibition of several key enzymes essential for nucleotide synthesis, thereby disrupting DNA and RNA synthesis and leading to the death of rapidly dividing cancer cells.[2] For researchers and drug development professionals, establishing a reliable and reproducible protocol for preparing Pemetrexed for in vivo studies is critical to obtaining meaningful and translatable results.
The active form of Pemetrexed is a polar molecule, and its solubility and stability in solution are highly dependent on the formulation's pH and composition.[3] The most common form used in research is the Pemetrexed disodium (B8443419) salt, which exhibits improved aqueous solubility.[4][5] This document provides detailed protocols for the dissolution and administration of Pemetrexed for preclinical in vivo experiments, along with a summary of its mechanism of action.
Mechanism of Action:
Pemetrexed exerts its cytotoxic effects by inhibiting multiple folate-dependent enzymes:
-
Thymidylate Synthase (TS): Blocks the synthesis of thymidine, a crucial component of DNA.[6][7][8]
-
Dihydrofolate Reductase (DHFR): Prevents the regeneration of tetrahydrofolate, a necessary cofactor for purine (B94841) and thymidylate synthesis.[6][2][7]
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): Inhibits the de novo purine synthesis pathway.[6][2][7]
-
Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT): Further disrupts purine synthesis and can also lead to the inhibition of the mTOR signaling pathway.[6][2]
This multi-targeted approach makes Pemetrexed effective against a range of solid tumors.[7] Inside the cell, Pemetrexed is converted to polyglutamated forms, which are more potent inhibitors of the target enzymes.[6] The resulting disruption in nucleotide synthesis leads to S-phase cell cycle arrest and apoptosis, which can be mediated through both p53-dependent and p53-independent pathways.[9]
Experimental Protocols
Protocol 1: Dissolving Pemetrexed (Disodium Salt) for In Vivo Administration
This protocol describes the preparation of a Pemetrexed solution suitable for intravenous administration in animal models. The Pemetrexed disodium salt is recommended for its aqueous solubility.
Materials:
-
Pemetrexed disodium salt (crystalline solid)
-
Sterile 0.9% Sodium Chloride Injection, USP (preservative-free)[10][11] or Phosphate-Buffered Saline (PBS), pH 7.2-7.4[4][12]
-
Sterile vials
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the Required Amount: Determine the total amount of Pemetrexed needed based on the desired dose, number of animals, and dosing volume.
-
Reconstitution:
-
Aseptically add the calculated volume of sterile 0.9% NaCl or PBS (pH 7.2-7.4) to the vial containing the Pemetrexed disodium salt powder.
-
Gently swirl the vial until the powder is completely dissolved.[10] The resulting solution should be clear and colorless to yellow or green-yellow.[10]
-
For a common stock concentration, reconstitute to 10 mg/mL in PBS (pH 7.2) or 25 mg/mL in 0.9% NaCl.[4][11]
-
-
pH Adjustment (if necessary): Pemetrexed's aqueous solubility is higher at a pH of 8.0 or greater.[3] If using a buffer other than pre-formulated saline, check the pH and adjust to a physiologically compatible range (typically 7.2-7.4) using sterile NaOH or HCl if needed.
-
Sterile Filtration: Filter the reconstituted solution through a 0.22 µm sterile syringe filter into a new sterile vial to ensure sterility for injection.
-
Dilution for Injection: Further dilute the stock solution with sterile 0.9% NaCl or PBS to the final desired concentration for injection. The final volume for intravenous injection in mice is typically 100-200 µL.[13]
-
Storage: Aqueous solutions of Pemetrexed are not recommended for long-term storage. It is best to prepare the solution fresh on the day of use. One source suggests not storing the aqueous solution for more than one day.[4]
Protocol 2: In Vivo Administration of Pemetrexed
This protocol outlines a general procedure for the intravenous administration of the prepared Pemetrexed solution to mice.
Materials:
-
Prepared sterile Pemetrexed solution
-
Appropriate animal model (e.g., CD-1 or BALB/c mice)
-
Insulin syringes (or similar) with appropriate gauge needles (e.g., 27-30G)
-
Animal restrainer
Procedure:
-
Animal Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.[14]
-
Dose Calculation: Calculate the specific volume of Pemetrexed solution to be injected into each animal based on its body weight and the desired dose (mg/kg).
-
Animal Restraint: Properly restrain the animal. For tail vein injections in mice, a specialized restrainer is recommended.
-
Administration:
-
Load the syringe with the calculated volume of the Pemetrexed solution.
-
Carefully locate the lateral tail vein.
-
Insert the needle bevel-up into the vein at a shallow angle.
-
Slowly inject the solution. Successful injection will be indicated by a lack of resistance and no visible subcutaneous bleb formation.
-
-
Monitoring: After administration, monitor the animals for any adverse reactions. Continue to monitor according to the experimental endpoint requirements (e.g., tumor size measurements, body weight).
-
Vitamin Supplementation: In clinical use and some preclinical studies, folic acid and vitamin B12 supplementation are used to ameliorate the myelosuppressive toxicities of Pemetrexed.[7] Researchers should consider if this is relevant to their experimental design.
Data Presentation
Table 1: Solubility of Pemetrexed Formulations
| Compound | Solvent/Vehicle | Concentration | pH | Notes | Source(s) |
| Pemetrexed (sodium salt hydrate) | PBS | ~10 mg/mL | 7.2 | Aqueous solution should be prepared fresh. | [4] |
| Pemetrexed for Injection | 0.9% Sodium Chloride Injection, USP | 25 mg/mL | N/A | Reconstituted from lyophilized powder. | [11] |
| Pemetrexed | DMSO | Up to 100 mM | N/A | For in vitro stock solutions. | [5][15] |
| Pemetrexed | 50 mM Hepes-buffered saline | N/A | 7.4 | Used for IV administration in mice. | [12] |
Table 2: Example In Vivo Dosages of Pemetrexed
| Animal Model | Administration Route | Dose | Vehicle | Source(s) |
| Mice (CD-1) | Intravenous (IV) | 10 mg/kg | 50 mM Hepes-buffered saline, pH 7.4 | [12] |
| Mice | Intravenous (IV) | 2.1 mg/kg | Not specified | [13] |
| Dogs | Intravenous (IV) | 1.0 or 10 mg/kg | 0.9% Sodium Chloride | [16] |
| Human (Clinical) | Intravenous (IV) Infusion | 500 mg/m² | 0.9% Sodium Chloride Injection, USP | [10][11] |
Mandatory Visualizations
Caption: Pemetrexed's multi-targeted mechanism of action.
Caption: Experimental workflow for PMPA in vivo studies.
References
- 1. Pemetrexed | C20H21N5O6 | CID 135410875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. methyl-2-amino-atp.com [methyl-2-amino-atp.com]
- 3. db.cbg-meb.nl [db.cbg-meb.nl]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cellagentech.com [cellagentech.com]
- 6. researchgate.net [researchgate.net]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Pemetrexed Induces S-Phase Arrest and Apoptosis via a Deregulated Activation of Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. drugs.com [drugs.com]
- 12. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. ar.iiarjournals.org [ar.iiarjournals.org]
- 16. Pharmacokinetics and Bioavailability of the Anti-Human Immunodeficiency Virus Nucleotide Analog 9-[(R)2-(Phosphonomethoxy)Propyl]Adenine (PMPA) in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: PMPA as a Pharmacological Tool for NMDA Receptor Function
Audience: Researchers, scientists, and drug development professionals.
Introduction The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor that plays a fundamental role in excitatory synaptic transmission, synaptic plasticity, memory formation, and learning.[1][2] Dysregulation of NMDA receptor function is implicated in various neurological and psychiatric disorders, making it a significant target for pharmacological research.[1][3] PMPA ((R)-2-amino-3-phosphonopropionic acid) is a potent and selective competitive antagonist of the NMDA receptor. It acts by competing with the endogenous agonist, glutamate, at its binding site on the GluN2 subunit. This property makes PMPA an invaluable tool for elucidating the physiological and pathological roles of NMDA receptors in the central nervous system.
Mechanism of Action NMDA receptors are ligand-gated ion channels that require the binding of two co-agonists, glutamate and glycine (B1666218) (or D-serine), to become activated.[4][5] Upon activation, and following the relief of a voltage-dependent magnesium (Mg2+) block, the channel opens, allowing the influx of cations, most notably Calcium (Ca2+).[4] This Ca2+ influx triggers a cascade of downstream signaling events.
PMPA functions as a competitive antagonist at the glutamate binding site located on the GluN2 subunits of the NMDA receptor.[6] By binding to this site, PMPA prevents glutamate from activating the receptor, thereby inhibiting channel opening and subsequent ion flux.[7][8] This blockade is reversible and dependent on the relative concentrations of PMPA and glutamate.
Caption: Competitive antagonism at the NMDA receptor glutamate binding site.
Pharmacological Profile of PMPA
PMPA exhibits selectivity for different NMDA receptor subtypes, which are heterotetramers typically composed of two GluN1 subunits and two GluN2 subunits (A-D). This subtype selectivity is crucial for dissecting the specific functions of different NMDA receptor populations.
Table 1: PMPA Binding Affinity (Ki) for NMDA Receptor Subtypes
| NMDA Receptor Subtype | Ki (μM) |
| NR2A | 0.84 |
| NR2B | 2.74 |
| NR2C | 3.53 |
| NR2D | 4.16 |
| Data sourced from MedchemExpress.[9] |
Applications in Research & Experimental Protocols
PMPA is utilized in a variety of in vitro and in vivo experimental paradigms to investigate NMDA receptor function.
In Vitro Electrophysiology
Application: To study the role of NMDA receptors in synaptic transmission and plasticity (e.g., Long-Term Potentiation, LTP) in brain slices. PMPA can be used to isolate and confirm the contribution of NMDA receptors to excitatory postsynaptic currents (EPSCs).
Generalized Protocol for Whole-Cell Patch-Clamp Recording in Hippocampal Slices:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., Wistar rat).
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber of an upright microscope, continuously perfused with oxygenated aCSF (2-3 mL/min) at 30-32°C.
-
Visualize neurons (e.g., CA1 pyramidal cells) using differential interference contrast (DIC) optics.[10]
-
Use borosilicate glass pipettes (3-6 MΩ resistance) filled with an appropriate internal solution (e.g., a cesium-based solution for voltage-clamp).
-
-
Data Acquisition:
-
Establish a whole-cell patch-clamp configuration.
-
To record NMDA receptor-mediated EPSCs, voltage-clamp the neuron at a positive holding potential (e.g., +40 mV) to relieve the Mg2+ block.[10] Include an AMPA receptor antagonist (e.g., CNQX) in the aCSF to isolate NMDA currents.
-
Evoke synaptic responses by placing a stimulating electrode in the Schaffer collaterals.
-
-
Application of PMPA:
-
Establish a stable baseline of NMDA-EPSCs for 10-15 minutes.
-
Bath-apply PMPA at a concentration sufficient to antagonize the target receptors (e.g., 10-50 µM, depending on the experimental goals and receptor subtypes present).
-
Record the reduction in the NMDA-EPSC amplitude to quantify the effect of PMPA.
-
A washout period, where the slice is perfused with PMPA-free aCSF, can be used to test for the reversibility of the antagonism.
-
Caption: Experimental workflow for an in vitro electrophysiology study using PMPA.
In Vivo Microdialysis
Application: To measure the effect of NMDA receptor blockade on extracellular neurotransmitter levels (e.g., glutamate, dopamine) in specific brain regions of freely moving animals.[11][12]
Generalized Protocol for In Vivo Microdialysis:
-
Surgical Implantation:
-
Anesthetize the animal (e.g., Sprague-Dawley rat) and place it in a stereotaxic frame.
-
Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., striatum, prefrontal cortex). Secure the cannula with dental cement.
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, place the animal in a microdialysis bowl.
-
Gently insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.[12]
-
Allow the system to stabilize for 1-2 hours.
-
-
Sample Collection and PMPA Administration:
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer PMPA systemically (e.g., intraperitoneal injection) or locally via reverse dialysis (including PMPA in the perfusion aCSF).
-
Continue collecting dialysate samples to measure changes in neurotransmitter concentrations post-administration.
-
-
Analysis:
-
Analyze the collected dialysate samples for neurotransmitter content using a sensitive analytical technique, such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).[13]
-
Express data as a percentage change from the baseline concentration.
-
Behavioral Assays
Application: To investigate the role of NMDA receptors in complex behaviors such as learning, memory, and sensorimotor gating.[14][15]
Generalized Protocol for a Novel Object Recognition (NOR) Test:
-
Habituation:
-
Individually handle the animals (e.g., mice) for several days before the test.
-
On the day before the test, allow each animal to freely explore the empty testing arena (e.g., a 40x40 cm open box) for 10 minutes to habituate.
-
-
Drug Administration:
-
On the test day, administer PMPA (e.g., via IP injection) or a vehicle control solution 30-60 minutes before the training phase. The dose should be determined from pilot studies.
-
-
Training Phase (T1):
-
Place two identical objects in the arena.
-
Place the animal in the arena and allow it to explore the objects for a set period (e.g., 10 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the nose pointing toward the object within a 2 cm distance.
-
-
Retention Phase (T2):
-
After a retention interval (e.g., 1 hour or 24 hours), return the animal to the arena.
-
In the arena, one of the familiar objects has been replaced with a novel object.
-
Allow the animal to explore for a set period (e.g., 5 minutes) and record the time spent exploring the familiar vs. the novel object.
-
-
Data Analysis:
-
Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates a preference for the novel object, suggesting intact memory. A DI near zero suggests a memory deficit. Compare the DI between the PMPA-treated and vehicle groups.
-
NMDA Receptor Signaling and PMPA-Mediated Inhibition
Activation of NMDA receptors leads to Ca2+ influx, which acts as a second messenger to initiate multiple downstream signaling cascades crucial for synaptic plasticity. PMPA, by blocking the receptor, prevents the initiation of these pathways.
Key Downstream Pathways Inhibited by PMPA:
-
Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII): A key enzyme in LTP induction, activated by Ca2+ binding to calmodulin.[2][16]
-
Protein Kinase A (PKA) and Protein Kinase C (PKC): These kinases are also involved in modulating synaptic strength and are influenced by Ca2+ levels.[17]
-
Mitogen-Activated Protein Kinase (MAPK/ERK): A pathway linked to gene expression and long-lasting changes in synaptic function.[2]
-
CREB Activation: Ca2+-dependent pathways lead to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein), which is necessary for the synthesis of proteins that support late-phase LTP.[2]
Caption: PMPA inhibits NMDA receptor-mediated downstream signaling pathways.
References
- 1. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing NMDA Receptor Function: Recent Progress on Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
- 8. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. Behavioral Assays Dissecting NMDA Receptor Function in Zebrafish | Springer Nature Experiments [experiments.springernature.com]
- 15. Behavioral Assays Dissecting NMDA Receptor Function in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Regulation of NMDA Receptors by Kinases and Phosphatases - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of 2-(Phosphonomethyl)pentanedioic Acid (PMPA) in Studies of Learning and Memory
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Phosphonomethyl)pentanedioic acid (2-PMPA) is a potent and selective inhibitor of glutamate (B1630785) carboxypeptidase II (GCPII). In the central nervous system, GCPII metabolizes N-acetyl-aspartyl-glutamate (NAAG), an endogenous agonist of the metabotropic glutamate receptor 3 (mGluR3). By inhibiting GCPII, 2-PMPA increases the synaptic levels of NAAG, leading to enhanced activation of mGluR3. This signaling pathway has been implicated in the modulation of cognitive processes, and targeting it with 2-PMPA has shown promise for enhancing learning and memory, particularly in models of cognitive impairment.[1][2][3][4] These application notes provide an overview of the use of 2-PMPA in preclinical learning and memory research, including its mechanism of action, experimental protocols, and relevant data.
Mechanism of Action: The GCPII-NAAG-mGluR3 Signaling Pathway
The cognitive-enhancing effects of 2-PMPA are primarily attributed to its role in the GCPII-NAAG-mGluR3 signaling cascade. Under normal physiological conditions, GCPII, an enzyme predominantly found on astrocytes and some neurons, hydrolyzes NAAG into N-acetylaspartate (NAA) and glutamate.[4] NAAG acts as a selective agonist at presynaptic mGluR3 receptors. The activation of these receptors leads to a reduction in the release of glutamate, thereby modulating synaptic transmission and plasticity.
In conditions associated with cognitive decline, such as aging and neuroinflammation, the expression and activity of GCPII can be upregulated.[2] This leads to decreased levels of synaptic NAAG and consequently, reduced mGluR3 activation. The resulting dysregulation of glutamate signaling can impair cognitive functions, including learning and memory.
2-PMPA acts as a competitive inhibitor of GCPII, preventing the breakdown of NAAG. The subsequent increase in NAAG availability enhances mGluR3 signaling. This enhanced signaling is thought to restore proper glutamatergic homeostasis and promote synaptic plasticity, ultimately leading to improvements in cognitive performance.[1][2]
Experimental Applications and Protocols
2-PMPA has been effectively utilized in rodent and non-human primate models to investigate its impact on various domains of learning and memory. The following sections detail the protocols for key behavioral tasks.
Novel Object Recognition (NOR) Test in Mice
The NOR test is a widely used behavioral assay to assess recognition memory. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Experimental Workflow:
Detailed Protocol:
-
Apparatus: A square open-field arena (e.g., 40 x 40 x 40 cm) made of a non-porous material. The arena should be placed in a dimly lit, quiet room with consistent distal visual cues.
-
Objects: Two sets of three-dimensional objects that are of similar size but differ in shape and texture. The objects should be heavy enough not to be displaced by the mice and should be cleaned thoroughly with 70% ethanol (B145695) between trials to eliminate olfactory cues.
-
Habituation (Day 1):
-
Individually place each mouse in the empty arena for 5-10 minutes to allow for exploration and adaptation to the new environment.
-
-
Training/Familiarization (Day 2):
-
Administer 2-PMPA or vehicle control (e.g., saline) via the desired route (e.g., intraperitoneally, orally) at a predetermined time before the training session (e.g., 30-60 minutes).
-
Place two identical objects in opposite corners of the arena.
-
Place the mouse in the center of the arena and allow it to explore the objects for a fixed period (e.g., 5-10 minutes).
-
The time spent exploring each object (sniffing or touching with the nose or forepaws) is recorded.
-
-
Testing (Day 2):
-
After a specific inter-trial interval (ITI) (e.g., 1.5 hours for short-term memory, 24 hours for long-term memory), return the mouse to the arena.
-
In the arena, one of the familiar objects from the training phase is replaced with a novel object.
-
Allow the mouse to explore the objects for a fixed period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates a preference for the novel object and intact recognition memory.
-
Quantitative Data from Literature:
| Compound | Dose | Animal Model | Memory Type | Key Finding | Reference |
| 2-PMPA | 100 mg/kg (i.p.) | mGluR2 knockout mice | Long-term (24h) | Enhanced long-term recognition memory. | [1] |
| 2-PMPA | 100 mg/kg (i.p.) | mGluR3 knockout mice | Long-term (24h) | No significant effect on long-term recognition memory, suggesting mGluR3 dependency. | [1] |
| 2-PMPA | 100 mg/kg (i.p.) | 9-month-old triple transgenic Alzheimer's disease model mice | Short-term (1.5h) | Rescued impaired short-term recognition memory. | [1] |
Working Memory Task in Aged Monkeys
Working memory, the ability to hold and manipulate information for a short period, is often assessed in non-human primates using delayed-response tasks.
General Protocol Outline:
-
Apparatus: A primate testing apparatus, often a Wisconsin General Testing Apparatus (WGTA), where visual stimuli can be presented and responses can be recorded.
-
Task: A common paradigm is the delayed match-to-sample or delayed response task.
-
A stimulus (the "sample") is briefly presented to the monkey.
-
A delay period of several seconds ensues, during which the monkey must hold the information about the sample in memory.
-
Following the delay, two or more choice stimuli are presented, one of which matches the sample.
-
The monkey is rewarded for correctly identifying the matching stimulus.
-
-
PMPA Administration: 2-PMPA or a related compound is administered systemically (e.g., intramuscularly) or directly into a specific brain region (e.g., dorsolateral prefrontal cortex) via iontophoresis.[2]
-
Data Collection: Performance is measured by the percentage of correct responses. Electrophysiological recordings can be simultaneously performed to assess neuronal activity in brain regions associated with working memory.[2]
Quantitative Data from Literature:
| Compound | Dose | Animal Model | Task | Key Finding | Reference |
| 2-MPPA (a brain-penetrant GCPII inhibitor) | 0.1 mg/kg and 1.0 mg/kg (i.m.) | Aged rhesus monkeys | Spatial working memory | Significantly improved working memory performance. | [2][5] |
| 2-PMPA | Iontophoretic application to dlPFC neurons | Aged rhesus monkeys | Spatial working memory | Markedly increased working memory-related neuronal firing and spatial tuning. | [2] |
Conclusion
2-PMPA serves as a valuable pharmacological tool for investigating the role of the GCPII-NAAG-mGluR3 signaling pathway in learning and memory. The provided protocols for the novel object recognition test in mice and the general outline for working memory tasks in monkeys offer a foundation for researchers to explore the cognitive-enhancing potential of GCPII inhibitors. The quantitative data summarized from existing literature highlight the efficacy of this compound in preclinical models of cognitive impairment, suggesting its therapeutic potential for neurological and psychiatric disorders characterized by memory deficits. Further research is warranted to fully elucidate the mechanisms and translational potential of PMPA and other GCPII inhibitors.
References
- 1. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for investigating working memory modulation of visual signal processing in the monkey extrastriate cortex using local field potentials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PMPA solubility and stability in physiological buffers
This guide provides researchers, scientists, and drug development professionals with technical information, frequently asked questions, and troubleshooting advice regarding the solubility and stability of (R)-9-(2-Phosphonylmethoxypropyl)adenine (PMPA), commonly known as Tenofovir (B777), in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of PMPA (Tenofovir) in standard physiological buffers?
A1: PMPA (Tenofovir) is an analog of adenosine (B11128) monophosphate.[1] As a crystalline solid, its solubility can be influenced by the buffer system and pH. In Phosphate-Buffered Saline (PBS) at a pH of 7.2, the solubility of Tenofovir is approximately 2.5 mg/mL.[1] For its prodrug, Tenofovir Disoproxil Fumarate (TDF), the aqueous solubility is noted to be around 15.3 mg/mL at room temperature.[2]
Q2: How should I prepare an aqueous stock solution of PMPA (Tenofovir)?
A2: Organic solvent-free aqueous solutions of Tenofovir can be prepared by directly dissolving the crystalline solid in your chosen aqueous buffer.[1] For compounds with limited aqueous solubility, a common practice is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it into the aqueous buffer.[1][3] However, for Tenofovir, direct dissolution in buffers like PBS is feasible.[1] It is recommended not to store the aqueous solution for more than one day to ensure stability.[1]
Q3: How does pH affect the stability of PMPA and its prodrugs?
A3: The stability of PMPA and its ester-based prodrugs, like Tenofovir Disoproxil Fumarate (TDF), is highly dependent on pH.[2] Ester prodrugs such as TDF are generally stable in acidic conditions (pH 2-6) but become increasingly susceptible to chemical hydrolysis as the pH rises above 6.[2] For example, at 37°C, the half-life of TDF is greater than 150 hours at pH 2.2, but it decreases to 8 hours at pH 7.4.[2] Another study showed TDF is highly stable at pH 1.2 (half-life > 55 hours) and moderately stable at pH 6.8 (half-life of 16.6 hours).[2]
Q4: What are the key factors that can influence the stability of PMPA in my experiments?
A4: Several factors can affect the stability of pharmaceutical compounds in solution. Key factors include temperature, pH, buffer composition, light exposure, and the presence of enzymes or metal ions.[4][5][6] For PMPA, maintaining the correct pH and temperature is critical.[2][5] It is advisable to store solutions at reduced temperatures (e.g., 4°C) for short-term use and to protect them from light unless otherwise specified.
Data Summary Tables
Table 1: Solubility of PMPA (Tenofovir) and its Prodrug (TDF)
| Compound | Buffer/Solvent | pH | Temperature | Solubility |
| PMPA (Tenofovir) | PBS | 7.2 | Not Specified | ~ 2.5 mg/mL[1] |
| PMPA (Tenofovir) | DMSO | Not Applicable | Not Specified | ~ 1 mg/mL[1] |
| TDF (Prodrug) | Water | Not Specified | Room Temp. | 15.3 mg/mL[2] |
| TDF (Prodrug) | 1:9 DMF:PBS | 7.2 | Not Specified | ~ 0.1 mg/mL[3] |
Table 2: pH-Dependent Stability of Tenofovir Disoproxil Fumarate (TDF)
| pH | Temperature | Half-Life (t½) |
| 1.2 | Not Specified | > 55 hours[2] |
| 2.2 | 37°C | > 150 hours[2] |
| 6.8 | Not Specified | 16.6 ± 3.4 hours[2] |
| 7.4 | 37°C | 8 hours[2] |
Experimental Protocols
Protocol 1: General Method for Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of PMPA in a physiological buffer.
-
Buffer Preparation : Prepare the desired physiological buffer (e.g., Phosphate-Buffered Saline, pH 7.4) and ensure its pH is accurately adjusted.[7][8]
-
Sample Preparation : Add an excess amount of PMPA crystalline solid to a known volume of the prepared buffer in a sealed, clear container (e.g., a glass vial). The excess solid is necessary to ensure saturation is reached.
-
Equilibration : Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation at a high speed or by filtration using a chemically inert filter (e.g., 0.22 µm PVDF) that does not bind the compound.
-
Quantification : Accurately dilute an aliquot of the clear supernatant with the buffer. Determine the concentration of PMPA in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10]
-
Calculation : Calculate the solubility of PMPA in the buffer (e.g., in mg/mL or mM) based on the measured concentration and the dilution factor.
Protocol 2: General Method for In-Vitro Stability Assessment
This protocol provides a framework for evaluating the stability of PMPA in a physiological buffer over time.
-
Solution Preparation : Prepare a stock solution of PMPA at a known concentration in the desired physiological buffer (e.g., PBS, pH 7.4). Ensure the starting concentration is below the compound's solubility limit to prevent precipitation.
-
Incubation : Aliquot the solution into multiple sealed vials and incubate them under controlled storage conditions (e.g., 37°C for accelerated stability).[11] Protect samples from light if the compound is known to be light-sensitive.
-
Time-Point Sampling : At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one vial from the incubator.[12] The "0 hour" sample represents the initial concentration.
-
Sample Analysis : Immediately analyze the sample to determine the remaining concentration of PMPA. HPLC is the most common analytical technique for this purpose.[13] The method should be stability-indicating, meaning it can separate the intact drug from its degradation products.
-
Data Analysis : Plot the concentration of PMPA versus time. From this data, determine the degradation kinetics (e.g., first-order, zero-order) and calculate key stability parameters like the degradation rate constant (k) and the half-life (t½).[14][15][16]
Visual Guides and Workflows
Troubleshooting Guide
This guide addresses common issues encountered during experiments with PMPA.
Issue 1: My PMPA has precipitated out of the buffer solution.
Precipitation can occur if the concentration of PMPA exceeds its solubility limit under the specific experimental conditions.
Issue 2: I am observing inconsistent results or rapid loss of PMPA in my assay.
This could be due to the chemical instability of PMPA under your specific experimental conditions.
-
Verify Buffer pH : As shown in Table 2, the stability of related compounds is highly pH-dependent. Ensure your buffer is maintained at the desired pH throughout the experiment, as a pH shift (especially to more alkaline conditions) can accelerate hydrolysis.[2][17]
-
Control Temperature : Higher temperatures accelerate degradation. Ensure your experiments are conducted at a consistent and controlled temperature. If using PMPA in cell culture, be aware that incubation at 37°C will lead to gradual degradation over time.
-
Prepare Fresh Solutions : It is recommended that aqueous solutions of Tenofovir not be stored for more than one day.[1] Preparing fresh solutions for each experiment can minimize variability caused by degradation during storage.
-
Use a Stability-Indicating Assay : Ensure your analytical method (e.g., HPLC) can distinguish intact PMPA from its degradation products. Without this, you may overestimate the amount of active compound remaining.
Mechanism of Action of PMPA (Tenofovir)
PMPA is an acyclic nucleotide phosphonate (B1237965) analog of adenosine monophosphate.[1] To exert its antiviral activity, it must be phosphorylated by cellular enzymes to its active form, tenofovir diphosphate.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors affecting the stability of tPA and PAI-1 during storage and handling of human plasma for in vitro studies: implications in the determination of tPA and PAI-1 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors affecting the stability of viral vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tablet, pH 7.2-7.6 (1 tablet/200 mL) | Sigma-Aldrich [sigmaaldrich.com]
- 8. A Novel Approach to Monitor the Concentration of Phosphate Buffers in the Range of 1 M to 0.1 M Using a Silicon-Based Impedance Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. www3.paho.org [www3.paho.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. sphinxsai.com [sphinxsai.com]
- 14. Kinetics and mechanisms of non-radically and radically induced degradation of bisphenol A in a peroxymonosulfate-chloride system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sorption-controlled degradation kinetics of MCPA in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Investigating Potential Off-Target Effects of 2-PMPA in Neuronal Cultures
Welcome to the technical support center for researchers utilizing 2-(Phosphonomethyl)pentanedioic acid (2-PMPA) in neuronal cultures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of 2-PMPA in neuronal cultures?
A1: 2-PMPA is a potent and highly selective inhibitor of glutamate (B1630785) carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase). The primary on-target effect of 2-PMPA is the inhibition of this enzyme. GCPII hydrolyzes the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. Therefore, the direct consequence of GCPII inhibition by 2-PMPA is an increase in the extracellular concentration of NAAG and a decrease in the production of glutamate from this specific source. This modulation of glutamate transmission is considered neuroprotective in conditions of excessive glutamate, a state known as excitotoxicity.
Q2: Are there any known off-target effects of 2-PMPA in neuronal cultures?
A2: To date, there is a lack of extensive research specifically documenting the off-target effects of 2-PMPA in neuronal cultures. One study has identified that 2-PMPA can inhibit cytosolic carboxypeptidases (CCPs), which are involved in protein polyglutamylation. However, the functional consequences of this inhibition in neurons and its contribution to neurotoxicity have not been thoroughly investigated. It is crucial to consider that at high concentrations, any compound has the potential for off-target interactions.
Q3: At what concentration should I use 2-PMPA to ensure on-target effects and minimize potential off-target effects?
A3: The in vitro potency of 2-PMPA for GCPII inhibition is very high, with a reported IC50 of approximately 300 pM. For most cell culture experiments aiming to achieve GCPII inhibition, concentrations in the low nanomolar to low micromolar range are typically effective. It is recommended to perform a dose-response curve for your specific neuronal culture system and experimental endpoint to determine the optimal concentration. Using the lowest effective concentration will minimize the risk of potential off-target effects.
Q4: I am observing unexpected neuronal death in my cultures treated with 2-PMPA. Could this be an off-target effect?
A4: While the on-target effect of 2-PMPA is generally considered neuroprotective, unexpected neurotoxicity could potentially be an off-target effect, especially at higher concentrations. It could also be related to the specific experimental conditions or the health of the neuronal cultures. It is important to systematically troubleshoot this observation. Please refer to the troubleshooting guide below for a step-by-step approach to investigate the cause of unexpected cell death.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Neuronal Viability
You observe a significant decrease in neuronal viability in your 2-PMPA treated cultures compared to the vehicle control.
Potential Causes & Troubleshooting Steps:
-
High Concentration of 2-PMPA:
-
Action: Perform a dose-response experiment with a wide range of 2-PMPA concentrations to determine the EC50 for toxicity. Compare this with the concentration required for on-target GCPII inhibition.
-
Rationale: High concentrations of any compound can lead to non-specific effects and cytotoxicity.
-
-
Contamination of 2-PMPA Stock Solution:
-
Action: Prepare a fresh stock solution of 2-PMPA from a reliable source. Filter-sterilize the solution before adding it to the culture medium.
-
Rationale: Contamination of the stock solution with bacteria, fungi, or other impurities can cause cytotoxicity.
-
-
Suboptimal Culture Conditions:
-
Action: Review your neuronal culture protocol, including the quality of reagents, culture medium composition, and incubator conditions. Ensure your control cultures are healthy and stable over the duration of the experiment.
-
Rationale: Unhealthy neurons are more susceptible to any experimental manipulation, including drug treatment.
-
-
Potential Off-Target Effects:
-
Action: If the above steps do not resolve the issue, consider investigating potential off-target mechanisms such as mitochondrial dysfunction or disruption of calcium homeostasis. Refer to the experimental protocols section for detailed methods.
-
Rationale: Off-target effects can manifest as general cellular stress, leading to a decrease in viability.
-
Issue 2: Inconsistent or No Effect of 2-PMPA on Neuronal Protection
You do not observe the expected neuroprotective effect of 2-PMPA in your experimental model of excitotoxicity.
Potential Causes & Troubleshooting Steps:
-
Insufficient GCPII Expression or Activity:
-
Action: Confirm the expression and activity of GCPII in your specific neuronal culture system using techniques like Western blot, immunocytochemistry, or a GCPII activity assay.
-
Rationale: 2-PMPA's neuroprotective effect is dependent on the presence and activity of its target enzyme. Some neuronal culture models may have low endogenous GCPII levels.
-
-
Inappropriate Timing of 2-PMPA Application:
-
Action: Vary the pre-incubation time with 2-PMPA before inducing neurotoxicity.
-
Rationale: The protective effect of 2-PMPA may require a certain amount of time to manifest, for example, by allowing for the accumulation of NAAG.
-
-
Degradation of 2-PMPA:
-
Action: Prepare fresh 2-PMPA solutions for each experiment.
-
Rationale: Although generally stable, prolonged storage in solution at non-optimal conditions could potentially lead to degradation.
-
-
Experimental Model of Neurotoxicity:
-
Action: Ensure your model of neurotoxicity is glutamate-dependent. 2-PMPA is most effective in paradigms where excess glutamate contributes to neuronal death.
-
Rationale: The protective mechanism of 2-PMPA is primarily through the modulation of the glutamate system.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| On-Target Potency (IC50 for GCPII) | ~300 pM | [1] |
| Effective Concentration in vitro (Neuroprotection) | Low nM to low µM range | [2] |
| Hypothesized Off-Target Effects | Inhibition of Cytosolic Carboxypeptidases (CCPs) | [3] |
| Concentration for Potential Off-Target Effects | Likely higher than efficacious on-target concentrations (High µM to mM range) | Inferred |
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability
This protocol describes how to assess neuronal viability using a combination of a live/dead staining assay and a metabolic activity assay.
Materials:
-
Primary neuronal cultures in a 96-well plate
-
Live/Dead Viability/Cytotoxicity Kit (e.g., from Thermo Fisher Scientific)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Plate reader and fluorescence microscope
Procedure:
-
Live/Dead Staining:
-
Prepare the Live/Dead staining solution according to the manufacturer's instructions by diluting Calcein AM and Ethidium homodimer-1 in PBS.
-
Remove the culture medium from the wells and wash once with PBS.
-
Add the staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
Image the cells using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.
-
Quantify the percentage of live and dead cells using image analysis software.
-
-
MTT Assay:
-
After imaging, remove the staining solution and wash the cells with PBS.
-
Add fresh culture medium containing MTT (final concentration 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable, metabolically active cells.
-
Protocol 2: Measurement of Intracellular Calcium Levels
This protocol outlines a method to measure changes in intracellular calcium concentration using a fluorescent calcium indicator.
Materials:
-
Primary neuronal cultures on glass coverslips or in a 96-well plate
-
Fluo-4 AM or Fura-2 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Ionophore (e.g., ionomycin) and a calcium-free buffer with a chelator (e.g., EGTA) for calibration
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Loading of Calcium Indicator:
-
Prepare a loading solution of Fluo-4 AM (e.g., 1-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium and wash the cells with HBSS.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.
-
-
Measurement of Calcium Transients:
-
Acquire a baseline fluorescence reading.
-
Add your experimental compounds (e.g., 2-PMPA followed by a stimulus like glutamate or KCl) and record the changes in fluorescence intensity over time.
-
At the end of the experiment, add ionomycin (B1663694) to determine the maximum fluorescence (Fmax), followed by a calcium-free buffer with EGTA to determine the minimum fluorescence (Fmin) for calibration purposes.
-
-
Data Analysis:
-
Calculate the change in fluorescence relative to the baseline (ΔF/F0) to represent the change in intracellular calcium concentration.
-
Visualizations
Caption: On-target signaling pathway of 2-PMPA.
Caption: Hypothetical off-target signaling pathway.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Neuronal Morphology by Two-Photon Microscopy | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Overcoming Challenges in PMPA Delivery to the Central Nervous System
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the delivery of PMPA (Tenofovir) to the Central Nervous System (CNS).
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.
Low PMPA Concentration in CNS Samples
Question: Why am I observing unexpectedly low or undetectable concentrations of PMPA in my cerebrospinal fluid (CSF) or brain tissue samples?
Possible Causes & Solutions:
-
Poor Blood-Brain Barrier (BBB) Penetration: PMPA is a hydrophilic molecule with an octanol-saline partition coefficient of 0.0134, indicating very low passive diffusion across the BBB.[1][2] Studies have shown negligible transport of PMPA across the BBB.[1][2][3]
-
Active Efflux from the CNS: PMPA is a substrate for efflux transporters at the BBB and blood-CSF barrier (BCSFB), such as Multidrug Resistance-Associated Protein 4 (MRP4).[8][9][10][11][12] These transporters actively pump PMPA out of the CNS, limiting its accumulation.
-
Solution: Co-administration with an inhibitor of relevant efflux transporters may increase CNS concentrations. However, identifying a specific and non-toxic inhibitor can be challenging.
-
-
Sample Degradation: PMPA may be subject to degradation if samples are not handled and stored correctly.
-
Solution: Ensure rapid processing of CSF and brain tissue samples on ice and store them at -80°C until analysis. Use of protease and phosphatase inhibitors during homogenization is recommended.
-
-
Analytical Method Sensitivity: The concentration of PMPA in the CNS can be very low, potentially below the limit of quantification (LOQ) of your analytical method.[9]
-
Solution: Optimize your LC-MS/MS method for maximum sensitivity. This may involve improving extraction efficiency, reducing matrix effects, and using a highly sensitive mass spectrometer.
-
High Variability in Experimental Results
Question: My results for PMPA concentration in the CNS show high variability between animals in the same experimental group. What could be the cause?
Possible Causes & Solutions:
-
Inconsistent Dosing: Variability in the administration of PMPA (e.g., intravenous, intraperitoneal) can lead to different plasma concentrations and, consequently, different CNS concentrations.
-
Solution: Ensure precise and consistent dosing for all animals. For intravenous administration, confirm proper catheter placement.
-
-
Surgical Trauma (for direct CNS sampling): For techniques like in vivo microdialysis, the surgical implantation of the probe can cause localized BBB disruption and inflammation, leading to inconsistent results.[13]
-
Solution: Allow for a sufficient recovery period (at least 24 hours) after surgery before starting the experiment.[13] Handle animals with care to minimize stress, which can also affect BBB permeability.
-
-
Microdialysis Probe Recovery: The recovery rate of the microdialysis probe can vary between experiments and even over the course of a single experiment, especially for hydrophobic compounds.[13][14]
-
Solution: Perform in vitro and in vivo probe calibration (e.g., retrodialysis) to determine the recovery rate for PMPA under your specific experimental conditions.[14]
-
-
Biological Variability: Individual differences in animal physiology, including expression levels of efflux transporters, can contribute to variability.
-
Solution: Use a sufficient number of animals per group to ensure statistical power and account for biological variation.
-
Frequently Asked Questions (FAQs)
Barriers to PMPA Delivery
Question: What are the primary barriers limiting PMPA delivery to the CNS?
Answer: The main obstacles are the Blood-Brain Barrier (BBB) and the Blood-CSF Barrier (BCSFB) .[15][16][17][18][19] These barriers are formed by tightly connected endothelial cells (in the BBB) and choroid plexus epithelial cells (in the BCSFB) that restrict the passage of molecules from the blood into the CNS.[15][20] PMPA's hydrophilic nature prevents its effective passive diffusion across these lipid-rich barriers.[1][2] Furthermore, active efflux transporters like MRP4 actively remove PMPA from the CNS, further limiting its concentration.[9][10]
Strategies to Enhance CNS Delivery
Question: What are the current strategies being investigated to improve PMPA delivery to the CNS?
Answer:
-
Prodrugs: Modifying the PMPA molecule to create more lipophilic prodrugs can enhance its ability to cross the BBB. Tenofovir (B777) disoproxil fumarate (B1241708) (TDF) and Tenofovir alafenamide (TAF) are examples of such prodrugs, although their primary design was for improved oral bioavailability.[21]
-
Intranasal Administration: This route can bypass the BBB by allowing direct transport from the nasal cavity to the CNS via the olfactory and trigeminal nerves.[5][6][7] Studies have shown that intranasal delivery of a PMPA analog resulted in significantly higher brain concentrations compared to intraperitoneal injection.[6][7]
-
Nanoparticle-based Delivery Systems: Encapsulating PMPA in nanoparticles can protect it from degradation and facilitate its transport across the BBB.[18][22]
-
Inhibition of Efflux Transporters: Co-administering PMPA with inhibitors of efflux transporters like MRP4 could theoretically increase its CNS accumulation. However, this approach is still largely in the experimental phase.
Data Presentation
PMPA Concentrations in Plasma and CNS
| Matrix | Median Concentration (ng/mL) | Interquartile Range (ng/mL) | Notes |
| Plasma | 96 | 47 - 153 | Human subjects on Tenofovir therapy.[9] |
| CSF | 5.5 | 2.7 - 11.3 | Human subjects on Tenofovir therapy.[9] |
| CSF | 138 | 77 - 675 | Postmortem tissues with cryptococcal meningitis.[23] |
PMPA Brain Tissue Distribution in a Guinea Pig Model
| CNS Region | [3H]PMPA Accumulation | Comparison to D-[14C]mannitol (BBB permeability marker) |
| Cerebrum | Not significantly different | Negligible transport across BBB.[1][2][3] |
| Cerebellum | Not significantly different | Negligible transport across BBB.[1][2][3] |
| Pituitary Gland | Not significantly different | Negligible transport across BBB.[1][2][3] |
| Choroid Plexus | Significantly higher | Suggests potential for transporter-mediated uptake at the blood-CSF barrier.[1][2][3] |
| CSF | Significantly higher | PMPA can cross the blood-CSF barrier.[1][2][3] |
Experimental Protocols
In Vivo Microdialysis for PMPA Quantification
This protocol provides a general framework for performing in vivo microdialysis in rodents to measure extracellular PMPA concentrations in a specific brain region.
1. Materials and Reagents:
-
Microdialysis probes with a suitable molecular weight cut-off.[24]
-
Microinfusion pump.[25]
-
Fraction collector.[14]
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
Anesthetics (e.g., ketamine/xylazine or isoflurane).
-
PMPA standard for calibration.
2. Surgical Procedure:
-
Anesthetize the animal and place it in the stereotaxic frame.[25][26]
-
Expose the skull and drill a small hole at the coordinates corresponding to the target brain region.
-
Slowly insert the microdialysis probe into the brain to the desired depth.
-
Secure the probe to the skull using dental cement.
-
Allow the animal to recover for at least 24 hours before starting the experiment to minimize the effects of surgical trauma.[13]
3. Microdialysis Procedure:
-
Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.[25]
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 0.5-2 µL/min).[14][26]
-
Allow the system to equilibrate for at least one hour before collecting baseline samples.
-
Administer PMPA to the animal via the desired route.
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials.[25]
-
Store samples at -80°C until analysis.
4. Analysis:
-
Quantify PMPA concentrations in the dialysate using a validated LC-MS/MS method.[13]
-
Correct the measured concentrations for the in vivo recovery rate of the probe.
Brain Tissue Homogenization and Extraction for PMPA Analysis
This protocol describes the preparation of brain tissue homogenates for the quantification of total PMPA concentration.
1. Materials and Reagents:
-
Brain tissue sample.
-
Ice-cold homogenization buffer (e.g., sucrose (B13894) buffer with protease and phosphatase inhibitors).[27]
-
Tissue homogenizer (e.g., Dounce homogenizer or bead-based homogenizer).[28][29][30]
-
Centrifuge.
-
Extraction solvent (e.g., methanol (B129727), acetonitrile).
2. Procedure:
-
Add a pre-determined volume of ice-cold homogenization buffer (e.g., 10 volumes w/v).[28]
-
Homogenize the tissue on ice until a uniform suspension is achieved.[27][28][31]
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.[27][30]
-
Collect the supernatant (this is the total brain lysate).
-
Perform protein precipitation by adding a cold organic solvent (e.g., 3 volumes of acetonitrile) to the supernatant.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the extracted PMPA.
-
Dry the supernatant under a stream of nitrogen and reconstitute in a solvent compatible with your LC-MS/MS method.[32]
LC-MS/MS for PMPA Quantification
This is a general outline for the quantification of PMPA in biological matrices. Method development and validation are crucial for accurate results.
1. Sample Preparation:
-
Follow the appropriate extraction protocol (e.g., protein precipitation, solid-phase extraction) for your sample type (plasma, CSF, brain homogenate).[33]
-
Include an internal standard for accurate quantification.
2. Liquid Chromatography (LC):
-
Column: A C8 or C18 reversed-phase column is typically used.[34]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Dependent on the column dimensions.
3. Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[34]
-
Transitions: Optimize the precursor and product ion transitions for PMPA and the internal standard.
4. Data Analysis:
-
Generate a standard curve using known concentrations of PMPA.
-
Calculate the concentration of PMPA in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
Visualizations
Caption: Challenges for PMPA crossing the Blood-Brain Barrier.
Caption: General experimental workflow for PMPA CNS studies.
Caption: ATP-dependent efflux of PMPA via the MRP4 transporter.
References
- 1. The distribution of the anti-HIV drug, tenofovir (PMPA), into the brain, CSF and choroid plexuses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The distribution of the anti-HIV drug, tenofovir (PMPA), into the brain, CSF and choroid plexuses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Brain Delivery of 2-(Phosphonomethyl)pentanedioic Acid Following Intranasal Administration of Its γ-Substituted Ester Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced Brain Delivery of 2-(Phosphonomethyl)pentanedioic Acid Following Intranasal Administration of Its γ-Substituted Ester Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration | PLOS One [journals.plos.org]
- 7. Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MRP4 is responsible for the efflux transport of mycophenolic acid β-d glucuronide (MPAG) from hepatocytes to blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LOW CSF Concentrations of the Nucleotide HIV Reverse Transcriptase Inhibitor, Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis of prostaglandin efflux by MRP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human multidrug resistance protein 4 (MRP4) is a cellular efflux transporter for paracetamol glutathione and cysteine conjugates | springermedizin.de [springermedizin.de]
- 12. Structural basis of prostaglandin efflux by MRP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Paradox of HIV Blood–Brain Barrier Penetrance and Antiretroviral Drug Delivery Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Challenges and opportunities in CNS delivery of therapeutics for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drug Delivery to CNS: Challenges and Opportunities with Emphasis on Biomaterials Based Drug Delivery Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. proventainternational.com [proventainternational.com]
- 19. Challenges and opportunities in CNS delivery of therapeutics for neurodegenerative diseases. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 20. Frontiers | Molecular determinants of neuroprotection in blood-brain interfaces of the cynomolgus monkey [frontiersin.org]
- 21. Switching to Tenofovir Alafenamide in Elvitegravir-Based Regimens: Pharmacokinetics and Antiviral Activity in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Cerebrospinal Fluid and Brain Tissue Penetration of Tenofovir, Lamivudine, and Efavirenz in Postmortem Tissues with Cryptococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. goums.ac.ir [goums.ac.ir]
- 26. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. sysy.com [sysy.com]
- 28. Protocol for the isolation and purification of endoplasmic reticulum-plasma membrane junctions from the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 29. nextadvance.com [nextadvance.com]
- 30. documents.thermofisher.com [documents.thermofisher.com]
- 31. NIBSC - Brain Tissue Preparation [nibsc.org]
- 32. organomation.com [organomation.com]
- 33. opentrons.com [opentrons.com]
- 34. Quantification of Paraquat, MPTP, and MPP+ in brain tissue using microwave-assisted solvent extraction (MASE) and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the experimental design for PMPA behavioral studies
This guide provides researchers, scientists, and drug development professionals with technical support for designing and troubleshooting behavioral studies involving 2-(Phosphonomethyl)pentanedioic acid (PMPA).
Frequently Asked Questions (FAQs)
Q1: What is PMPA and what is its primary mechanism of action?
A1: PMPA, or 2-(Phosphonomethyl)pentanedioic acid, is a highly potent and selective inhibitor of the enzyme Glutamate (B1630785) Carboxypeptidase II (GCPII), which is also known as N-acetylated-α-linked acidic dipeptidase (NAALADase).[1][2] The primary role of GCPII in the nervous system is to hydrolyze the neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetylaspartate (NAA) and the excitatory neurotransmitter glutamate.[2] By inhibiting GCPII, PMPA prevents the breakdown of NAAG. This leads to an increase in NAAG levels and a decrease in glutamate levels, which is the key mechanism behind its neuroprotective and behavioral effects.[2]
Q2: What are the common preclinical applications of PMPA in behavioral research?
A2: PMPA has been evaluated in a variety of preclinical models to study its therapeutic potential. These include studies on neuropathic pain, cocaine and methamphetamine addiction, schizophrenia, ischemia, and spinal cord injury.[3][4] Its ability to modulate the glutamatergic system makes it a valuable tool for investigating disorders associated with glutamate excitotoxicity.[2]
Q3: How should PMPA be prepared and stored for in vivo experiments?
A3: For stock solutions, PMPA can be dissolved in methanol (B129727) and then diluted in a vehicle like acetonitrile/water (1:1, v/v).[1] For intraperitoneal injections in mice, dissolving PMPA in a simple water vehicle has also been reported.[1] It is critical to properly store PMPA to maintain its stability. Stock solutions should be stored under nitrogen, away from moisture, at -80°C for up to six months or at -20°C for up to one month.[1]
Q4: What are typical dosages and routes of administration for PMPA in rodents?
A4: The intraperitoneal (i.p.) route is commonly used for systemic administration in rodent studies.[1][4] Dosages can vary depending on the animal model and the specific behavioral paradigm.
| Animal Model | Route of Administration | Dosage Range | Reference |
| Mice | Intraperitoneal (i.p.) | 80 - 100 mg/kg | [1][4] |
| Rats | Intraperitoneal (i.p.) | 50 - 100 mg/kg | [1][2] |
Researchers should always perform dose-response studies to determine the optimal dose for their specific experimental conditions.
Troubleshooting Guide
Problem 1: Lack of observable behavioral effect after a single PMPA administration.
-
Possible Cause 1: Poor Bioavailability and Brain Penetration. PMPA is a highly hydrophilic molecule, which limits its ability to cross the blood-brain barrier.[5] This can result in sub-therapeutic concentrations in the central nervous system.
-
Possible Cause 2: Delayed Onset of Action. The therapeutic effects of PMPA, particularly in models of chronic conditions like neuropathic pain, may not be immediate.[3] Studies have shown that significant analgesic effects may only appear after several consecutive days of dosing.[3]
-
Possible Cause 3: Suboptimal Dosing Schedule. The effectiveness of PMPA can be more dependent on achieving a peak concentration (Cmax) rather than the total drug exposure over time (AUC).[3]
-
Solution: Avoid split-dosing schedules. A single daily dose is more likely to achieve the necessary threshold concentration for a therapeutic effect.[3]
-
Problem 2: High variability in behavioral data between subjects.
-
Possible Cause 1: Inconsistent Drug Preparation and Administration. Improperly dissolved PMPA or variability in injection technique can lead to inconsistent dosing between animals.
-
Solution: Ensure PMPA is fully solubilized in the chosen vehicle; sonication may be required.[2] Standardize the administration procedure, including injection volume and anatomical location, for all animals.
-
-
Possible Cause 2: Inadequate Control Groups. Without proper controls, it is difficult to attribute observed behaviors solely to the effects of PMPA.
-
Solution: Always include a vehicle-treated control group that undergoes the exact same experimental procedures as the PMPA-treated group.[1] This accounts for any behavioral changes due to the stress of injection or other experimental manipulations.
-
Problem 3: Unexpected motor effects that confound behavioral assay results.
-
Possible Cause: PMPA-induced motor impairment. At certain doses, PMPA could potentially affect motor coordination, which would interfere with the interpretation of behavioral tests that rely on motor activity (e.g., forced swim test, operant conditioning tasks).
-
Solution: Conduct baseline motor function tests, such as the Rotarod test, to assess whether the chosen PMPA dose has any confounding motor effects.[1] If motor impairment is observed, the dose may need to be adjusted, or alternative behavioral assays that are less dependent on motor coordination should be considered.
-
Visualizing Experimental Design and Mechanisms
To aid in the design and understanding of PMPA behavioral studies, the following diagrams illustrate the core signaling pathway, a general experimental workflow, and a troubleshooting decision tree.
Caption: PMPA inhibits the GCPII enzyme, preventing the breakdown of NAAG into glutamate.
Caption: A generalized workflow for conducting a PMPA behavioral study in rodents.
Caption: A decision tree for troubleshooting the absence of a behavioral effect with PMPA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor 2-MPPA Show Prolonged Alleviation of Neuropathic Pain through an Indirect Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Effects of systemic pretreatment with the NAALADase inhibitor 2-PMPA on oral methamphetamine reinforcement in C57BL/6J mice [frontiersin.org]
- 5. Enhanced Brain Delivery of 2-(Phosphonomethyl)pentanedioic Acid Following Intranasal Administration of Its γ-Substituted Ester Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
PMPA (Tenofovir) Dose-Response Curve Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for PMPA (Tenofovir) dose-response curve experiments. The following information is designed to address specific issues that may be encountered during experimental setup, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is PMPA and what is its primary mechanism of action in antiviral assays?
A1: PMPA, or Tenofovir, is a nucleotide reverse transcriptase inhibitor (NtRTI). It is a cornerstone in the management of HIV and Hepatitis B infections.[1] PMPA is often administered as a prodrug, such as Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), to improve its oral bioavailability.[1][2] Once inside the cell, these prodrugs are converted to the active form, Tenofovir diphosphate (B83284) (TFV-DP). TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase enzyme. It competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for incorporation into the growing viral DNA chain.[1] Upon incorporation, TFV-DP causes chain termination, thereby halting viral replication.[3]
Q2: What is a dose-response curve and what key parameters are derived from it?
A2: A dose-response curve illustrates the relationship between the concentration of a drug, such as PMPA, and its effect on a biological system (e.g., inhibition of viral replication).[4] These curves are typically sigmoidal in shape when plotted on a semi-logarithmic scale.[4] Key parameters derived from a dose-response curve include:
-
EC50 (Half Maximal Effective Concentration): The concentration of a drug that induces a response halfway between the baseline and the maximum effect.[5][6] For PMPA, this is the concentration required to inhibit viral replication by 50%.
-
CC50 (Half Maximal Cytotoxic Concentration): The concentration of a drug that causes the death of 50% of the host cells. This is a measure of the drug's toxicity.
-
Selectivity Index (SI): Calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window, as the drug is effective at concentrations far below those at which it is toxic to host cells.
-
Hill Slope: Describes the steepness of the curve. A Hill slope of 1 indicates a standard dose-response relationship, while a value greater or less than 1 suggests a steeper or shallower response, respectively.[7]
Q3: How do I choose the appropriate concentration range for my PMPA dose-response experiment?
A3: Selecting the right concentration range is crucial for obtaining a complete sigmoidal curve. A common practice is to use serial dilutions, often in half-log10 or two-fold steps.[7][8][9] A good starting point for the highest concentration can be guided by previously published EC50 values for PMPA against the specific virus and cell line you are using. The concentration range should be wide enough to define both the top and bottom plateaus of the curve. If the EC50 is unknown, a broad range (e.g., from nanomolar to high micromolar) should be tested in a preliminary experiment.
Q4: What are the essential controls for a PMPA dose-response assay?
A4: Including proper controls is critical for accurate data interpretation. Essential controls include:
-
Cell Control (Untreated, Uninfected): Measures the baseline viability of the host cells.
-
Virus Control (Infected, Untreated): Shows the maximum cytopathic effect (CPE) caused by the virus in the absence of the drug.
-
Positive Control (Infected, Treated with a known antiviral): A known active drug is tested in parallel to validate the assay's performance.[9]
-
Toxicity Controls (Uninfected, Treated with PMPA): Used to determine the CC50 of PMPA at each concentration tested.[9]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Flat or No Dose-Response Curve | Inactive PMPA compound. Incorrect assay conditions (e.g., incubation time, temperature). Low viral load, resulting in minimal cytopathic effect. Insufficient PMPA concentration range. | Verify the purity and activity of the PMPA stock. Prepare fresh dilutions. Optimize assay parameters. Run a time-course experiment to determine the optimal endpoint. Ensure the viral titer is sufficient to cause a clear cytopathic effect. Broaden the concentration range of PMPA tested. |
| High Background Signal | Contamination of cell cultures (e.g., bacteria, fungi). Non-specific binding of detection reagents. Intrinsic fluorescence/absorbance of PMPA at the detection wavelength. | Visually inspect cells for contamination. If suspected, discard and use a fresh culture. Include a "no-reagent" control to check for background from the detection reagents themselves. Run a control with PMPA in cell-free media to check for interference. |
| Incomplete or Non-Sigmoidal Curve | PMPA concentration range is too narrow. Solubility issues with PMPA at higher concentrations. Biphasic response, suggesting multiple mechanisms of action or off-target effects. | Extend the concentration range to ensure the top and bottom plateaus are reached. Check the solubility of PMPA in the assay medium. Consider using a different solvent or a solubilizing agent if necessary. Visually inspect for precipitation. If the curve is consistently biphasic, consider more complex non-linear regression models for analysis.[10] |
| High Variability Between Replicates | Inconsistent cell seeding density. Pipetting errors during serial dilutions or reagent addition. Edge effects in the microplate. | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Avoid using the outer wells of the plate or fill them with sterile media or PBS to create a humidity barrier.[11] |
| EC50 Value Differs Significantly from Published Data | Differences in experimental conditions (cell line, virus strain, incubation time, etc.). Inaccurate data normalization. Use of a different curve-fitting model. | Ensure your experimental protocol is consistent with the cited literature. Note that EC50 can vary between cell types and virus strains.[5] Normalize your data to the virus control (0% inhibition) and cell control (100% inhibition). Use a standard sigmoidal dose-response model with a variable slope for non-linear regression analysis.[7] |
PMPA Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of PMPA and a typical experimental workflow for a dose-response assay.
Caption: Mechanism of action of PMPA (Tenofovir) as a reverse transcriptase inhibitor.
Caption: Experimental workflow for a typical PMPA dose-response assay.
Experimental Protocol: PMPA Antiviral Assay (CPE Reduction)
This protocol outlines a common method for determining the antiviral activity of PMPA by measuring the reduction of virus-induced cytopathic effect (CPE).
1. Materials:
-
Host cell line susceptible to the virus (e.g., Vero 76, MT-4)
-
Complete growth medium (e.g., MEM with 5% FBS)
-
Assay medium (e.g., MEM with 2% FBS)
-
PMPA (Tenofovir) powder
-
Appropriate solvent for PMPA (e.g., DMSO, sterile water)
-
Virus stock with a known titer
-
96-well cell culture plates
-
Neutral red solution
-
Citrate-ethanol solution (50% ethanol, 1% acetic acid)
-
Phosphate-buffered saline (PBS)
2. Procedure:
-
Cell Seeding: The day before the assay, seed a 96-well plate with host cells to achieve a near-confluent monolayer on the day of the experiment.[9]
-
PMPA Preparation: Prepare a stock solution of PMPA. On the day of the assay, perform serial dilutions of PMPA in assay medium to achieve the desired concentration range. A common approach is to prepare 2x the final concentration, as it will be diluted 1:1 in the wells.[8]
-
Plate Setup:
-
Remove the growth medium from the cells.
-
Add 100 µL of the appropriate PMPA dilution to the test wells.
-
Add 100 µL of assay medium to the virus control and cell control wells.
-
Include wells for toxicity testing by adding PMPA dilutions to uninfected cells.[9]
-
-
Infection:
-
Add 100 µL of virus suspension (at a pre-determined dilution that will cause >80% CPE) to the test wells and virus control wells.
-
Add 100 µL of assay medium to the cell control and toxicity control wells.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator until the virus control wells show approximately 80-90% CPE.[8][9] This can take several days depending on the virus and cell line.
-
Quantification of Cell Viability (Neutral Red Assay):
-
Remove the medium from the wells.
-
Add neutral red solution to each well and incubate to allow for dye uptake by viable cells.
-
Wash the wells with PBS to remove excess dye.[8]
-
Add citrate-ethanol solution to each well to extract the dye from the cells.[8]
-
Read the absorbance on a spectrophotometer at 540 nm. The absorbance is proportional to the number of viable cells.[8]
-
3. Data Analysis:
-
Calculate Percent Inhibition:
-
Normalize the data using the cell control (100% viability) and virus control (0% viability) wells.
-
% Inhibition = [(Absorbance of Test Well - Absorbance of Virus Control) / (Absorbance of Cell Control - Absorbance of Virus Control)] * 100
-
-
Dose-Response Curve: Plot the percent inhibition versus the log of the PMPA concentration.
-
Determine Parameters: Use non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to calculate the EC50.[7] Similarly, use the data from the toxicity wells to calculate the CC50.
Quantitative Data Summary
The following table summarizes typical concentration ranges and EC50 values for Tenofovir. Note that these values can vary significantly based on the specific virus, cell line, and experimental conditions.
| Parameter | Typical Value/Range | Notes |
| Test Concentration Range | 0.01 µM to 100 µM | A wide range is recommended to capture the full sigmoidal curve. Often prepared as serial half-log10 dilutions.[8][9] |
| EC50 for HIV-1 | 0.03 µM to 1.5 µM | Varies depending on the HIV-1 strain and cell type (e.g., MT-4 cells, PBMCs). |
| EC50 for HBV | ~0.11 µM | As demonstrated in primary duck hepatocytes for duck HBV.[3] |
| CC50 in various cell lines | > 100 µM | Tenofovir generally exhibits low cytotoxicity in vitro. |
| Selectivity Index (SI) | > 100 | A high SI is indicative of a potent and selective antiviral agent. |
References
- 1. benchchem.com [benchchem.com]
- 2. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. More On PMPA [natap.org]
- 4. cdn.graphpad.com [cdn.graphpad.com]
- 5. EC50 - Wikipedia [en.wikipedia.org]
- 6. Applicability of drug response metrics for cancer studies using biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]
- 8. protocols.io [protocols.io]
- 9. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 10. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Ensuring the Specificity of PMPA in Complex Biological Systems
A Note on PMPA: The acronym PMPA can refer to two distinct research compounds: 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid, a selective AMPA receptor antagonist, and 2-(phosphonomethyl)pentanedioic acid, a glutamate (B1630785) carboxypeptidase II (GCPII) inhibitor.[1][2][3] This guide focuses on 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid , the AMPA receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PMPA?
PMPA is a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[4][5] It binds to the same site as the endogenous agonist, glutamate, thereby preventing receptor activation and reducing excitatory neurotransmission.[5] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system (CNS).[4][5]
Q2: How specific is PMPA for AMPA receptors over other glutamate receptors, like NMDA or kainate receptors?
PMPA exhibits a degree of selectivity for AMPA receptors. However, like many pharmacological agents, its specificity is concentration-dependent. At higher concentrations, the risk of off-target binding to other glutamate receptor subtypes, such as NMDA or kainate receptors, increases. It's crucial to use the lowest effective concentration to minimize these effects.[6][7]
Q3: What are the known off-target effects of PMPA?
While PMPA is designed to be a selective AMPA receptor antagonist, potential off-target effects can occur, especially at higher concentrations. These may include interactions with other ionotropic glutamate receptors. Researchers should always include appropriate controls to identify and account for potential off-target effects in their experimental system.[8][9][10]
Q4: How can I confirm that the observed effects in my experiment are due to AMPA receptor antagonism?
To confirm that the observed effects are specifically due to AMPA receptor antagonism, consider the following control experiments:
-
Rescue experiments: Attempt to reverse the effects of PMPA by co-application of an AMPA receptor agonist.
-
Use of a structurally different AMPA receptor antagonist: Replicate the experiment with another selective AMPA receptor antagonist (e.g., NBQX) to see if it produces similar effects.[11]
-
Knockdown/knockout models: If available, use a model system where the AMPA receptor has been genetically removed or silenced to confirm that PMPA has no effect.
Troubleshooting Guide
Issue 1: I'm observing high variability in my experimental results when using PMPA.
-
Question: Could the PMPA solution be the problem?
-
Answer: Yes, ensure that your PMPA stock solution is prepared correctly and stored properly. PMPA can degrade over time, especially if not stored at the recommended temperature and protected from light. Prepare fresh solutions regularly and filter-sterilize them for cell culture experiments.
-
-
Question: Might the issue be with my experimental system?
-
Answer: Variability can arise from inconsistencies in your biological system. Ensure that cell cultures are at a consistent passage number and density, and that animal subjects are of a consistent age, weight, and genetic background.
-
Issue 2: I'm seeing unexpected cellular toxicity in my cell culture experiments.
-
Question: Is PMPA known to be cytotoxic?
-
Answer: While PMPA is generally not considered cytotoxic at typical working concentrations, high concentrations or prolonged exposure can lead to cellular stress. This can be exacerbated in sensitive cell lines.
-
-
Question: How can I mitigate potential cytotoxicity?
-
Answer: Determine the optimal concentration and duration of PMPA treatment by performing a dose-response curve and a time-course experiment. Always include a vehicle-only control to assess the baseline health of your cells.
-
Issue 3: My in vivo experiments are showing unexpected behavioral side effects.
-
Question: Could this be due to off-target effects?
-
Question: How can I troubleshoot this?
-
Answer: Try to reduce the dose of PMPA to the lowest effective concentration. If possible, use localized administration (e.g., stereotactic injection) to target a specific brain region and minimize systemic exposure.
-
Troubleshooting Workflow for Unexpected Experimental Outcomes
Caption: A step-by-step workflow for troubleshooting unexpected results.
Quantitative Data Summary
The binding affinity of PMPA and other AMPA receptor antagonists can vary depending on the experimental conditions, such as the specific receptor subunit composition and the assay used. The inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) are common measures of affinity, with a lower value indicating higher affinity.[12][13][14]
| Compound | Receptor Target | Reported Affinity (Ki or IC50) | Experimental System |
| PMPA | AMPA Receptor | Varies; typically in the low micromolar range | Radioligand binding assays, electrophysiology |
| NBQX | AMPA Receptor | ~30 nM (Ki) | Rat cortical membranes |
| CNQX | AMPA/Kainate Receptor | ~200 nM (Ki) | Rat cortical membranes |
| GYKI 52466 | AMPA Receptor | ~10 µM (IC50) | Non-competitive antagonist, electrophysiology |
Note: The values presented are approximate and may differ based on the specific experimental setup.[11]
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay to Determine PMPA Affinity
This protocol outlines a method to determine the binding affinity (Ki) of PMPA for the AMPA receptor using a competitive binding assay with a radiolabeled AMPA receptor antagonist, such as [3H]-CNQX.
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation step.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of membrane preparation (at a final concentration of 100-200 µg protein/well).
-
50 µL of [3H]-CNQX (at a concentration close to its Kd).
-
50 µL of varying concentrations of PMPA (typically from 1 nM to 1 mM).
-
-
For determining non-specific binding, add a high concentration of a non-labeled ligand (e.g., 1 mM glutamate) instead of PMPA.
-
For determining total binding, add buffer instead of PMPA.
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of PMPA by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the PMPA concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Visualizations
AMPA Receptor Signaling Pathway and PMPA Inhibition
Caption: Simplified signaling pathway of AMPA receptor activation and PMPA inhibition.
Logical Relationships Affecting PMPA Specificity
References
- 1. Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor 2-MPPA Show Prolonged Alleviation of Neuropathic Pain through an Indirect Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPA receptor - Wikipedia [en.wikipedia.org]
- 5. What are AMPA receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AMPA antagonists differ from NMDA antagonists in their effects on operant DRL and delayed matching to position tasks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target Effects in CRISPR/Cas9-mediated Genome Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. AMPA Receptor Antagonists | AMPA Receptors | Tocris Bioscience [tocris.com]
- 12. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 14. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of PMPA Administration Routes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of administration routes for PMPA (Tenofovir) and its prodrugs to achieve optimal efficacy.
A Note on PMPA Terminology
It is important to distinguish between two compounds often referred to as PMPA:
-
9-[(R)-2-(Phosphonomethoxy)propyl]adenine (PMPA or Tenofovir): An antiviral agent used in the treatment of HIV and Hepatitis B. It is typically administered as a prodrug, such as Tenofovir (B777) Disoproxil Fumarate (B1241708) (TDF) or Tenofovir Alafenamide (TAF), to improve its poor oral bioavailability.[1][2]
-
2-(Phosphonomethyl)pentanedioic acid (2-PMPA): A potent inhibitor of glutamate (B1630785) carboxypeptidase II (GCPII) investigated for neurological disorders.[3][4] Like Tenofovir, it also has low oral bioavailability and is often studied in prodrug form.[3][4]
This guide will focus primarily on Tenofovir (PMPA) and its prodrugs, given their widespread use and the extensive research into their administration routes.
Frequently Asked Questions (FAQs)
Q1: Why is PMPA (Tenofovir) administered as a prodrug?
A1: Tenofovir itself has very low intestinal permeability and poor oral bioavailability due to its highly charged phosphonate (B1237965) group at physiological pH.[1][5][6] To overcome this, ester prodrugs such as Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) were developed.[1][5] These prodrugs mask the charged group, enhancing absorption from the gastrointestinal tract.[5] Once absorbed, they are metabolized by enzymes in the gut, plasma, and target cells to release the active tenofovir.[1]
Q2: What are the main differences between the TDF and TAF prodrugs?
A2: TDF is rapidly converted to tenofovir in the plasma, leading to high systemic concentrations of the parent drug.[1] In contrast, TAF is more stable in plasma and is more efficiently taken up by HIV-target cells, where it is then converted to active tenofovir.[1] This results in lower plasma concentrations of tenofovir and higher intracellular concentrations of the active metabolite, tenofovir-diphosphate, compared to TDF.[1] This targeted delivery mechanism is a key advantage of TAF.
Q3: How does the route of administration impact the efficacy and biodistribution of PMPA?
A3: The route of administration is a critical factor that governs the therapeutic efficacy, biodistribution, and targeting of PMPA.[7] For instance, in studies involving nanoparticle-based drug delivery for lung inflammation, local intratracheal (i.t.) administration resulted in higher drug accumulation in the lungs and superior efficacy compared to intravenous (i.v.) or intraperitoneal (i.p.) routes, which led to more accumulation in the liver and lymph nodes, respectively.[7][8] While oral administration is convenient, parenteral routes like subcutaneous (SC) or intravenous (IV) injection bypass first-pass metabolism and can ensure more direct and complete bioavailability.[9][10]
Q4: What are the primary challenges with oral TDF administration in preclinical studies?
A4: The primary challenges with oral TDF are its poor bioavailability due to intestinal degradation by esterase enzymes and efflux transport back into the gut lumen.[5] This can lead to variability in plasma concentrations and requires higher doses, which can be associated with side effects.[5][11] Food can also affect the absorption of TDF.[12]
Q5: When should a researcher consider a parenteral (e.g., subcutaneous) route for PMPA in preclinical studies?
A5: A parenteral route should be considered when:
-
The primary goal is to bypass the complexities of oral absorption and first-pass metabolism to study the direct systemic effects of PMPA.[3][10]
-
High and consistent bioavailability is required.[9]
-
The research involves evaluating PMPA in models where oral administration is not feasible.
-
Toxicity associated with high oral doses needs to be mitigated.[11]
-
A sustained-release profile is desired, which can be achieved with subcutaneous depots or implants.[13][14]
Troubleshooting Guides
Problem: I am observing low or highly variable plasma concentrations of tenofovir after oral administration of TDF in my animal model.
-
Possible Cause: Significant hydrolysis by carboxylesterases in the intestine or plasma before reaching target cells.[5]
-
Troubleshooting Steps:
-
Co-administer Inhibitors: Consider co-administration with FDA-approved esterase inhibitors (e.g., certain parabens) or efflux pump inhibitors (e.g., d-a-tocopheryl polyethylene (B3416737) glycol 1000 succinate) to increase TDF's stability and absorption.[5]
-
Switch to TAF: If your experimental design allows, switch to Tenofovir Alafenamide (TAF), which is more stable in plasma and may provide more consistent intracellular delivery.[1]
-
Control for Food Effects: The bioavailability of TDF can be significantly affected by food.[12] Ensure that experiments are conducted under consistent fasting or fed conditions to reduce variability.
-
Use a Parenteral Route: For studies where oral absorption is not the primary variable of interest, switching to intravenous or subcutaneous administration will provide 100% bioavailability and reduce inter-subject variability.[9]
-
Problem: My animals are showing signs of toxicity (e.g., bone-related issues, weight loss) at the required therapeutic dose.
-
Possible Cause: High systemic exposure to PMPA, especially with chronic high-dose administration.[11]
-
Troubleshooting Steps:
-
Reduce the Dose: This is the most direct approach to mitigate dose-dependent toxicity.[3]
-
Fractionate the Dose: Administering the total daily dose in smaller, more frequent intervals can reduce peak plasma concentrations (Cmax) and associated toxicity.[3]
-
Change Administration Route: A different route may alter the pharmacokinetic profile and reduce toxicity. For example, a targeted delivery route like intratracheal administration for lung diseases concentrates the drug at the site of action, reducing systemic exposure.[7]
-
Review the Formulation: Ensure that the vehicle used for drug delivery is not contributing to the observed toxicity.[3]
-
Problem: I am not observing the expected therapeutic effect in my disease model.
-
Possible Cause: Insufficient drug concentration at the target site of action.
-
Troubleshooting Steps:
-
Conduct a Dose-Escalation Study: The administered dose may be too low to achieve a therapeutic effect. A systematic dose-escalation study can help identify the optimal dose.[3]
-
Verify Bioavailability: If using an oral route, confirm that the drug is being absorbed. Low bioavailability is a common issue.[3][5] Consider switching to a parenteral route to confirm that the compound is active when systemic exposure is guaranteed.
-
Analyze Pharmacokinetics: Conduct pharmacokinetic (PK) studies to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile in your specific animal model. The half-life may be shorter than expected, requiring more frequent dosing.[3]
-
Optimize Timing of Assessment: The therapeutic effect may have a delayed onset. Ensure your endpoint measurements are timed appropriately based on the compound's mechanism of action and PK profile.[3]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of PMPA Following Oral Administration of Prodrugs in Preclinical Models
| Prodrug | Species | Dose (PMPA Equiv.) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference(s) |
| bis-POM PMPA | Dog | 10 mg/kg | Data not specified | Data not specified | 37.8 ± 5.1 | [15] |
| bis-POC PMPA | Dog | 10 mg/kg | Data not specified | Data not specified | 30.1 | [15] |
| Tenofovir Disoproxil Fumarate (TDF) | Human | 300 mg | 222.2 | 448.1 (AUC0-4) | ~25-30 | [5][6] |
| Tenofovir Dipivoxil Fumarate | Human | 245 mg | ~24% higher than TDF | ~22% higher than TDF | ~20% higher than TDF | [12] |
Note: This table compiles data from different studies and conditions; direct comparison should be made with caution.
Table 2: Biodistribution of a PMPA Analogue (as a Nanoparticle Conjugate) in Mice by Administration Route (% Injected Dose per Gram of Tissue)
| Organ | Intratracheal (i.t.) | Intravenous (i.v.) | Intraperitoneal (i.p.) | Reference(s) |
| Lung | Highest Accumulation | Low Accumulation | Low Accumulation | [7] |
| Liver | Low Accumulation | Highest Accumulation | Moderate Accumulation | [7] |
| Spleen | Low Accumulation | High Accumulation | Moderate Accumulation | [7] |
| Lymph Nodes | Low Accumulation | Moderate Accumulation | Highest Accumulation | [7] |
This data is based on a nanoparticle-conjugated anti-inflammatory peptide but illustrates the profound impact of administration route on tissue-specific accumulation.[7]
Mandatory Visualizations
Caption: Metabolic activation pathways for PMPA prodrugs TDF and TAF.[1]
Caption: Workflow for comparing PMPA efficacy across administration routes.[3]
Caption: Troubleshooting flowchart for low PMPA in-vivo efficacy.
Experimental Protocols
Protocol 1: Evaluation of Oral Bioavailability of a PMPA Prodrug in Rats
This protocol provides a general framework for assessing the oral bioavailability of a novel PMPA prodrug compared to intravenous (IV) administration of PMPA.
-
Animal Model: Male Sprague-Dawley rats (n=6 per group), fasted overnight with free access to water.
-
Drug Formulation:
-
Oral Group: Prepare the PMPA prodrug in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) at a concentration that allows for a dose volume of 5-10 mL/kg. The dose should be equivalent to 10 mg/kg of active PMPA.
-
IV Group: Prepare PMPA in sterile saline at a concentration for a dose of 10 mg/kg via tail vein injection (volume typically < 2 mL/kg).
-
-
Administration:
-
Oral Group: Administer the formulation via oral gavage.
-
IV Group: Administer the solution via tail vein injection.
-
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or jugular cannula into tubes containing an anticoagulant (e.g., K2-EDTA) at the following time points:
-
Oral: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
IV: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Sample Processing: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis:
-
Quantify the concentration of PMPA in plasma samples using a validated LC-MS/MS method.[3]
-
Include sample preparation steps such as protein precipitation with acetonitrile (B52724) containing an internal standard.[3]
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-inf, t½) for both groups using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F(%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
-
Protocol 2: LC-MS/MS Analysis of PMPA in Plasma
This protocol outlines a method for quantifying PMPA in plasma samples.
-
Materials:
-
Plasma samples, PMPA analytical standard, internal standard (IS) (e.g., a stable isotope-labeled PMPA), acetonitrile (ACN), formic acid.
-
-
Sample Preparation:
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ACN containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or HPLC vial for analysis.
-
-
LC-MS/MS Conditions (Example):
-
LC System: Standard HPLC or UPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate PMPA from endogenous matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive or negative ion mode.
-
MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions for PMPA and the internal standard.
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of PMPA into blank plasma and processing as described above.
-
Calculate the concentration of PMPA in the unknown samples by interpolating their peak area ratios (PMPA/IS) against the standard curve.
-
References
- 1. Population pharmacokinetics of tenofovir given as either tenofovir disoproxil fumarate or tenofovir alafenamide in an African population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Prodrugs 2-(Phosphonomethyl)pentanedioic Acid (2-PMPA) as Orally Available Glutamate Carboxypeptidase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Administration route governs the therapeutic efficacy, biodistribution and macrophage targeting of anti-inflammatory nanoparticles in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Subcutaneous Administration of Biotherapeutics: An Overview of Current Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Administration - Drugs - MSD Manual Consumer Version [msdmanuals.com]
- 11. Administration of 9-[2-(R)-(phosphonomethoxy)propyl]adenine (PMPA) to gravid and infant rhesus macaques (Macaca mulatta): safety and efficacy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Pharmacokinetics‐Based Design of Subcutaneous Controlled Release Systems for Biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics-Based Design of Subcutaneous Controlled Release Systems for Biologics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolism and pharmacokinetics of novel oral prodrugs of 9-[(R)-2-(phosphonomethoxy)propyl]adenine (PMPA) in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of NMDA Receptor Antagonists: PMPA vs. AP5 in Long-Term Potentiation Studies
For researchers, scientists, and drug development professionals, the selection of the appropriate pharmacological tools is paramount for the rigorous investigation of synaptic plasticity. This guide provides a comprehensive comparison of two widely used competitive N-methyl-D-aspartate (NMDA) receptor antagonists, (R)-(-)-2-amino-5-phosphonopentanoic acid (PMPA) and D-(-)-2-Amino-5-phosphonopentanoic acid (AP5), in the context of long-term potentiation (LTP) studies.
Long-term potentiation, a persistent strengthening of synapses based on recent patterns of activity, is a fundamental cellular mechanism underlying learning and memory. The induction of the most common form of LTP in the hippocampus is critically dependent on the activation of NMDA receptors. Consequently, antagonists of these receptors, such as PMPA and AP5, have become indispensable tools for elucidating the molecular and cellular underpinnings of synaptic plasticity. This guide will objectively compare the performance of PMPA and AP5, presenting supporting experimental data, detailed methodologies, and visual diagrams to aid in the selection of the most suitable antagonist for your research needs.
Quantitative Comparison of PMPA and AP5
The following table summarizes the key quantitative parameters of PMPA and AP5 as NMDA receptor antagonists. It is important to note that the presented values are derived from multiple studies and may vary depending on the experimental conditions, such as the specific NMDA receptor subunit composition and the assay used.
| Parameter | PMPA | AP5 (D-AP5/APV) | References |
| Binding Affinity (Ki) | NR2A: 0.84 µMNR2B: 2.74 µMNR2C: 3.53 µMNR2D: 4.16 µM | Not explicitly found as Ki, but Kd is reported. | [1] |
| Dissociation Constant (Kd) | Not explicitly found. | 1.4 µM | [2] |
| IC50 for LTP Inhibition | Data not explicitly found. | ~5-10 µM (for significant inhibition) | [3][4] |
| Concentration for LTP Blockade | Data not explicitly found, but expected to be in the low micromolar range based on Ki values. | 30-100 µM (for complete blockade) | [3][5] |
| Mechanism of Action | Competitive antagonist at the glutamate (B1630785) binding site of the NMDA receptor. | Competitive antagonist at the glutamate binding site of the NMDA receptor. | [1][6] |
| Selectivity | Shows some selectivity for the NR2A subunit over other NR2 subunits. | Generally considered a broad-spectrum competitive NMDA receptor antagonist. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for inducing and examining NMDA receptor-dependent LTP in hippocampal slices using either PMPA or AP5 as the antagonist.
General Protocol for in vitro Hippocampal LTP Electrophysiology
This protocol outlines the standard procedure for preparing hippocampal slices and inducing LTP. The specific antagonist (PMPA or AP5) would be bath-applied at the desired concentration before and during the high-frequency stimulation (HFS) to assess its effect on LTP induction.
1. Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., Wistar rat).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF). The aCSF composition is typically (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 glucose, and 2.5 CaCl2.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.
3. LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.
-
Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.
4. Application of NMDA Receptor Antagonist (PMPA or AP5):
-
To test the NMDA receptor dependency of LTP, bath-apply the antagonist (e.g., 50 µM D-AP5) starting at least 20 minutes before HFS and maintain its presence during the stimulation.
-
After HFS and a washout period, a second HFS can be delivered to confirm the reversibility of the antagonist's effect and the viability of the slice.
Signaling Pathways and Experimental Workflow
To visualize the complex processes involved in LTP and the experimental logic, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Expression of NMDA receptor-dependent LTP in the hippocampus: bridging the divide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different NMDA receptor subtypes mediate induction of long-term potentiation and two forms of short-term potentiation at CA1 synapses in rat hippocampus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA Receptor Antagonists Reveal Age-Dependent Differences in the Properties of Visual Cortical Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long-term potentiation and long-term depression are induced through pharmacologically distinct NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
PMPA's Antagonism of NMDA-Mediated Currents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-2-amino-5-phosphonopentanoic acid (PMPA) with other N-methyl-D-aspartate (NMDA) receptor antagonists. The information presented herein is supported by experimental data from peer-reviewed literature to assist researchers in evaluating PMPA for their studies.
Quantitative Comparison of NMDA Receptor Antagonists
The following table summarizes the inhibitory potency of PMPA and other commonly used NMDA receptor antagonists. It is important to note that the presented values are compiled from various studies, and experimental conditions may have differed between them.
| Antagonist | Type | Potency (Ki or IC50) | NMDA Receptor Subunit Selectivity | Reference |
| PMPA | Competitive | Ki: 0.84 µM (NR2A), 2.74 µM (NR2B), 3.53 µM (NR2C), 4.16 µM (NR2D) | NR2A > NR2B > NR2C > NR2D | [1][2] |
| MK-801 (Dizocilpine) | Uncompetitive | ED50: 1.4 mg/kg (in vivo, seizure termination) | Non-selective | [3] |
| CPP | Competitive | ED50: 6.4 mg/kg (in vivo, seizure termination) | Non-selective | [3] |
| Ifenprodil | Non-competitive | Maximally effective at 30 mg/kg (in vivo, seizure termination) | NR2B selective | [3] |
Experimental Protocols
Validation of NMDA Receptor Antagonism using Whole-Cell Patch-Clamp Electrophysiology
This protocol describes a standard method for quantifying the inhibitory effect of PMPA on NMDA-mediated currents in cultured neurons.
I. Cell Preparation
-
Culture primary neurons (e.g., cortical or hippocampal neurons) on glass coverslips.
-
Use neurons for recording after a sufficient period in culture to allow for mature expression of NMDA receptors.
II. Electrophysiological Recording
-
Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, and 0.01 glycine, pH adjusted to 7.4 with NaOH.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, pH adjusted to 7.2 with CsOH.
-
Establish a whole-cell patch-clamp configuration on a visually identified neuron.
-
Clamp the neuron at a holding potential of -60 mV.
III. Eliciting and Recording NMDA-Mediated Currents
-
To isolate NMDA receptor-mediated currents, include antagonists for AMPA/kainate receptors (e.g., 10 µM CNQX) and GABAA receptors (e.g., 10 µM bicuculline) in the external solution.
-
Locally apply a solution containing an NMDA receptor agonist (e.g., 100 µM NMDA) and a co-agonist (e.g., 10 µM glycine) for a brief period (e.g., 2-5 seconds) to evoke an inward current.
-
Record the evoked current using an appropriate amplifier and data acquisition software.
-
Establish a stable baseline of NMDA-evoked currents.
IV. Application of PMPA and Data Analysis
-
Prepare a stock solution of PMPA and dilute it to various concentrations in the external solution.
-
Perfuse the recording chamber with the PMPA-containing solution for a sufficient time to allow for equilibration.
-
Evoke NMDA currents in the presence of different concentrations of PMPA.
-
Measure the peak amplitude of the NMDA-evoked currents before and after the application of PMPA.
-
Calculate the percentage of inhibition for each PMPA concentration.
-
Plot the concentration-response curve and fit it with a logistic function to determine the IC50 value of PMPA.
Visualizations
Signaling Pathway of NMDA Receptor Antagonism
Caption: NMDA receptor activation and competitive antagonism by PMPA.
Experimental Workflow for Validating NMDA Antagonism
Caption: Workflow for electrophysiological validation of NMDA antagonists.
References
A Comparative Analysis of PMPA and MK-801 in Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent N-methyl-D-aspartate (NMDA) receptor antagonists, PMPA (3-((±)-2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid) and MK-801 (Dizocilpine), in the context of neuroprotection. Both compounds have been instrumental in elucidating the role of excitotoxicity in neuronal death and have been extensively studied for their potential therapeutic benefits in various neurological disorders. This document synthesizes experimental data to offer a clear comparison of their efficacy, mechanisms of action, and experimental considerations.
At a Glance: PMPA vs. MK-801
| Feature | PMPA | MK-801 |
| Mechanism of Action | Competitive NMDA Receptor Antagonist | Non-competitive NMDA Receptor Antagonist |
| Binding Site | Glutamate (B1630785) binding site on the NMDA receptor | PCP binding site within the NMDA receptor ion channel |
| Potency | Lower potency compared to MK-801 in excitotoxicity models | High potency, approximately 14-fold more potent than PMPA analogs in some models[1] |
| Selectivity | Selective for the NMDA receptor | Selective for the NMDA receptor |
| Neuroprotective Efficacy | Partial to significant protection in excitotoxicity models | High efficacy, providing near-complete protection in several excitotoxicity and ischemia models[2] |
Quantitative Comparison of Neuroprotective Effects
The following table summarizes quantitative data from a key comparative study investigating the neuroprotective potency of PMPA's close analog, CPP (3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid), and MK-801 against NMDA-induced neurotoxicity in a perinatal rat model.
| Compound | PD50 (μmol/kg) | Relative Potency | Reference |
| MK-801 | 0.63 | ~14x more potent than CPP | [McDonald et al., 1989][1] |
| CPP | 8.84 | - | [McDonald et al., 1989][1] |
PD50: The dose required to reduce the extent of brain injury by 50%.
In a separate study, intraperitoneal administration of 100 mg/kg of a PMPA analog provided partial protection of striatal neurons when given one hour after quinolinate injection. In contrast, 10 mg/kg of MK-801 administered one hour after the insult resulted in almost complete protection of pyramidal and granule neurons in the rat hippocampus[2].
Mechanisms of Action: A Tale of Two Antagonists
PMPA and MK-801 both exert their neuroprotective effects by inhibiting the activity of the NMDA receptor, a key player in the excitotoxic cascade leading to neuronal death. However, they do so through fundamentally different mechanisms.
PMPA , as a competitive antagonist , directly competes with the endogenous agonist, glutamate, for binding to its recognition site on the NMDA receptor. By occupying this site, PMPA prevents glutamate from activating the receptor and initiating the influx of calcium ions that triggers downstream apoptotic and necrotic pathways.
MK-801 , on the other hand, is a non-competitive antagonist . It binds to a site within the ion channel of the NMDA receptor, known as the phencyclidine (PCP) site. This binding event physically blocks the channel, preventing ion flow even when glutamate and its co-agonist, glycine, are bound to their respective sites. This "use-dependent" blockade means that the channel must first be opened by agonist binding for MK-801 to exert its inhibitory effect.
Signaling Pathways in Neuroprotection
The neuroprotective effects of both PMPA and MK-801 are initiated by the blockade of excessive calcium (Ca2+) influx through the NMDA receptor channel. This primary action prevents the activation of a cascade of downstream signaling pathways that lead to neuronal death.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
In Vivo NMDA-Induced Neurotoxicity Assay (Perinatal Rat Model)
This protocol is adapted from the study by McDonald et al. (1989)[1], which provides a direct comparison of the neuroprotective efficacy of an analog of PMPA (CPP) and MK-801.
1. Animal Model:
-
Seven-day-old rat pups are utilized for the study.
2. Induction of Neurotoxicity:
-
A unilateral intracerebral injection of 25 nmol of NMDA in a volume of 0.5 µL is administered into the corpus striatum. This procedure consistently produces severe neuronal necrosis in the striatum, hippocampus, and overlying neocortex.
3. Drug Administration:
-
Fifteen minutes following the NMDA injection, the test compounds (MK-801 or the PMPA analog, CPP) are administered via intraperitoneal injection at a range of doses.
4. Assessment of Neuroprotection:
-
Five days after the NMDA injection, the animals are sacrificed.
-
The brains are removed, and the cerebral hemispheres are separated and weighed.
-
The degree of brain injury is quantified by the reduction in weight of the injected hemisphere compared to the contralateral, un-injected hemisphere.
5. Data Analysis:
-
A dose-response curve is generated for each compound, and the 50% protective dose (PD50) is calculated. The PD50 is the dose that reduces the NMDA-induced brain damage by 50%.
In Vivo Quinolinic Acid-Induced Neurotoxicity Assay
This protocol is based on the study by Foster et al. (1988)[2], which provides a qualitative comparison between a PMPA analog and MK-801.
1. Animal Model:
-
Adult rats are used in this model.
2. Induction of Neurotoxicity:
-
An intracerebral injection of the NMDA receptor agonist quinolinic acid is administered into the striatum or hippocampus.
3. Drug Administration:
-
The test compounds (MK-801 at 1-10 mg/kg or the PMPA analog at 100 mg/kg) are administered intraperitoneally at a specified time point (e.g., 1 hour) after the quinolinic acid injection.
4. Assessment of Neuroprotection:
-
After a survival period of 7 days, the animals are sacrificed.
-
Brain tissue is processed for histological analysis to assess the extent of neuronal loss in the targeted region (e.g., striatum or hippocampus).
-
Biochemical markers, such as choline (B1196258) acetyltransferase (ChAT) and glutamate decarboxylase (GAD) activity, can also be measured to quantify the survival of specific neuronal populations.
Conclusion
Both PMPA and MK-801 are effective neuroprotective agents that act by antagonizing the NMDA receptor. However, the available comparative data, primarily from excitotoxicity models induced by direct NMDA agonist injection, consistently demonstrate that MK-801 is a significantly more potent neuroprotectant than PMPA and its analogs . This difference in potency is likely attributable to their distinct mechanisms of action, with the non-competitive, intra-channel blockade by MK-801 being more effective at preventing excitotoxic cell death than the competitive antagonism at the glutamate binding site by PMPA.
It is important to note that there is a lack of direct comparative studies of PMPA and MK-801 in other critical models of neurodegeneration, such as focal cerebral ischemia. While MK-801 has shown robust neuroprotective effects in such models, further research is needed to directly compare its efficacy with that of PMPA under identical experimental conditions. Such studies would provide a more comprehensive understanding of the relative therapeutic potential of these two classes of NMDA receptor antagonists.
References
- 1. Neuroprotective effects of MK-801, TCP, PCP and CPP against N-methyl-D-aspartate induced neurotoxicity in an in vivo perinatal rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Competitive NMDA Antagonists: A Researcher's Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of competitive N-methyl-D-aspartate (NMDA) receptor antagonists, with a particular focus on PMPA ((R,S)-4-(phosphonomethyl)piperazine-2-carboxylic acid) and its key competitors. The information presented is intended to assist researchers in selecting the most appropriate antagonist for their specific experimental needs, based on potency, selectivity, and pharmacokinetic properties.
Quantitative Data Summary
The following table summarizes the binding affinity (Ki) and potency (IC50) of PMPA and other prominent competitive NMDA receptor antagonists. This data has been compiled from various in vitro studies to provide a clear, comparative overview.
| Antagonist | Target | Ki (µM) | IC50 (µM) | Subunit Selectivity (Ki in µM) |
| PMPA | NMDA Receptor | NR2A: 0.84, NR2B: 2.74, NR2C: 3.53, NR2D: 4.16 | ||
| (R)-CPP | NMDA Receptor | GluN2A: 0.041, GluN2B: 0.27, GluN2C: 0.63, GluN2D: 1.99 | ||
| D-AP5 | NMDA Receptor | 1.4 (Kd) | Shows typical weak selectivity: NR2A > NR2B > NR2C > NR2D | |
| DL-AP7 | NMDA Receptor | 11.1 | Shows typical weak selectivity: NR2A > NR2B > NR2C > NR2D |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative of standard techniques used to characterize competitive NMDA receptor antagonists.
Radioligand Binding Assay for Determination of Ki
This protocol outlines a standard procedure for determining the equilibrium dissociation constant (Ki) of a competitive antagonist at the NMDA receptor using a radiolabeled ligand.
Objective: To determine the binding affinity of a test compound (e.g., PMPA) by measuring its ability to displace a known radiolabeled NMDA receptor antagonist (e.g., [³H]CPP or [³H]CGP 39653) from rat brain membranes.
Materials:
-
Tissue Preparation: Whole rat brains or specific regions (e.g., cortex, hippocampus).
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Radioligand: [³H]CPP or [³H]CGP 39653 (specific activity ~20-60 Ci/mmol).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled NMDA receptor antagonist (e.g., 1 mM L-glutamate or 100 µM unlabeled CPP).
-
Test Compounds: Serial dilutions of the competitive antagonist of interest (e.g., PMPA).
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine).
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh homogenization buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd).
-
Either:
-
Vehicle (for total binding).
-
Non-specific binding control.
-
Increasing concentrations of the test compound.
-
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubate the plate at room temperature (or 4°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology for Determination of IC50
This protocol describes the use of whole-cell patch-clamp electrophysiology to determine the half-maximal inhibitory concentration (IC50) of a competitive NMDA receptor antagonist.
Objective: To measure the functional antagonism of NMDA receptor-mediated currents by a test compound in cultured neurons or brain slices.
Materials:
-
Cell Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.
-
Solutions:
-
External Solution (Artificial Cerebrospinal Fluid - aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 0 MgCl₂ (to relieve Mg²⁺ block), 10 HEPES, 10 D-glucose, and 0.01 glycine (B1666218) (co-agonist); pH adjusted to 7.4.
-
Internal (Pipette) Solution: Containing (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA (calcium chelator), 4 Mg-ATP, and 0.3 Na-GTP; pH adjusted to 7.2.
-
-
Agonist: NMDA.
-
Test Compound: Serial dilutions of the competitive antagonist (e.g., PMPA).
-
Patch-Clamp Electrophysiology Setup: Including a microscope, micromanipulators, amplifier, and data acquisition system.
Procedure:
-
Cell Preparation:
-
Prepare cultured neurons or acute brain slices according to standard laboratory protocols.
-
Transfer the preparation to the recording chamber of the electrophysiology setup and continuously perfuse with aCSF.
-
-
Whole-Cell Recording:
-
Visually identify a healthy neuron using the microscope.
-
Approach the cell with a glass micropipette filled with the internal solution and form a high-resistance seal (gigaohm seal) with the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -60 mV or -70 mV.
-
-
Eliciting NMDA Receptor Currents:
-
Establish a stable baseline recording.
-
Apply a brief pulse of NMDA (e.g., 100 µM) to the neuron to evoke an inward current mediated by NMDA receptors.
-
Repeat the NMDA application at regular intervals to ensure a stable response.
-
-
Antagonist Application:
-
Co-apply increasing concentrations of the test compound with the NMDA pulse.
-
Record the amplitude of the NMDA receptor-mediated current in the presence of each antagonist concentration.
-
Ensure a washout period between different antagonist concentrations to allow for the recovery of the NMDA receptor response.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current for each condition.
-
Normalize the current amplitude in the presence of the antagonist to the control current amplitude (in the absence of the antagonist).
-
Plot the normalized current as a percentage of the control against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
NMDA Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by the activation of the NMDA receptor and the point of intervention for competitive antagonists.
Caption: NMDA receptor signaling cascade and point of antagonist intervention.
This guide provides a foundational understanding of the comparative pharmacology of PMPA and other competitive NMDA receptor antagonists. Researchers are encouraged to consult the primary literature for more specific details related to their experimental models and conditions.
Comparative Potency of PMPA and Piperazine Derivatives as NMDA Receptor Antagonists
A detailed analysis for researchers and drug development professionals.
This guide provides a comprehensive comparison of the in vitro potency of 4-Phosphonomethyl-2-piperidinecarboxylic acid (PMPA), a piperidine (B6355638) derivative also known as CGS 19755, and other piperazine-based derivatives as N-methyl-D-aspartate (NMDA) receptor antagonists. The data presented herein is compiled from preclinical studies and aims to offer an objective overview for researchers in neuroscience and professionals in drug development.
Executive Summary
PMPA (CGS 19755) is a potent and competitive antagonist of the NMDA receptor, demonstrating high affinity for the glutamate (B1630785) binding site on the GluN2 subunit. Comparative analysis with piperazine (B1678402) derivatives, such as (2S,3R)-1-(biphenyl-4-carbonyl)piperazine-2,3-dicarboxylic acid (PBPD) and (2S,3R)-1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid (PPDA), reveals distinct profiles in potency and subtype selectivity. While PMPA generally exhibits a preference for the NR2A subunit, certain piperazine derivatives show varied and sometimes higher affinity for other NR2 subunits, particularly NR2C and NR2D. This suggests that the piperazine scaffold offers opportunities for developing NMDA receptor antagonists with tailored subtype selectivity.
Data Presentation: Potency at NMDA Receptor Subtypes
The following table summarizes the inhibitory constants (Ki) of PMPA and selected piperazine derivatives at different recombinant NMDA receptor subtypes. Lower Ki values indicate higher binding affinity and potency. The data is collated from studies employing similar radioligand binding assays to ensure comparability.
| Compound | Class | Ki (nM) at NR1/2A | Ki (nM) at NR1/2B | Ki (nM) at NR1/2C | Ki (nM) at NR1/2D | Reference(s) |
| PMPA (CGS 19755) | Piperidine Derivative | ~50 | > NR2A | > NR2B | > NR2C | [1] |
| PBPD | Piperazine Derivative | 1,100 ± 150 | 230 ± 30 | 480 ± 70 | 250 ± 40 | [2] |
| PPDA | Piperazine Derivative | 300 ± 40 | 140 ± 20 | 5.1 ± 0.7 | 11 ± 2 | [2] |
Note: The Ki values for PMPA at individual subtypes are not always presented in a single study. The general selectivity profile is NR2A > NR2B > NR2C > NR2D.[2]
Experimental Protocols
The data presented in this guide were primarily obtained through two key experimental methodologies: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assays
This technique is employed to determine the binding affinity of a compound to a specific receptor.
Objective: To measure the inhibitory constant (Ki) of test compounds by assessing their ability to displace a radiolabeled ligand from the NMDA receptor.
General Protocol:
-
Membrane Preparation: Crude synaptic membranes are prepared from rat forebrain or from cell lines (e.g., HEK293) expressing specific recombinant NMDA receptor subtypes.
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653) and varying concentrations of the unlabeled test compound (e.g., PMPA, PBPD, PPDA).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to an inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Electrophysiological Recordings
This method assesses the functional effect of a compound on the ion channel activity of the NMDA receptor.
Objective: To determine the potency of an antagonist in inhibiting NMDA receptor-mediated currents.
General Protocol:
-
Cell Preparation: Xenopus oocytes or mammalian cell lines (e.g., HEK293) are engineered to express specific combinations of NMDA receptor subunits (e.g., NR1/2A).
-
Whole-Cell Patch-Clamp: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the cell's membrane potential and the recording of ion currents flowing through the NMDA receptor channels.
-
Agonist Application: An NMDA receptor agonist (e.g., glutamate or NMDA) is applied to the cell to elicit an inward current.
-
Antagonist Application: The agonist is then co-applied with varying concentrations of the test antagonist.
-
Data Analysis: The reduction in the agonist-evoked current by the antagonist is measured. The concentration of the antagonist that produces a 50% inhibition of the current (IC50) is then calculated.
Mandatory Visualization
The following diagrams illustrate key concepts related to the comparative study of PMPA and piperazine derivatives.
Caption: NMDA receptor activation and competitive antagonism by PMPA and piperazine derivatives.
Caption: Workflow for determining the potency of NMDA receptor antagonists.
References
Assessing the Selectivity of PMPA: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the selectivity of 2-(phosphonomethyl)pentanedioic acid (PMPA) for its primary target, Glutamate (B1630785) Carboxypeptidase II (GCPII), over other major glutamate receptor subtypes. This document synthesizes available experimental data, outlines relevant methodologies, and visualizes key concepts to support informed decisions in neuroscience research and drug discovery.
PMPA: A Highly Selective Inhibitor of GCPII
PMPA is a potent and highly specific inhibitor of Glutamate Carboxypeptidase II (GCPII), an enzyme also known as N-acetylated-α-linked-acidic dipeptidase (NAALADase)[1]. GCPII plays a crucial role in the nervous system by hydrolyzing N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. By inhibiting GCPII, PMPA effectively reduces the production of glutamate from NAAG, a mechanism of significant interest in conditions associated with glutamate excitotoxicity.
The exceptional selectivity of PMPA for GCPII is a key attribute that minimizes off-target effects, making it a valuable tool for studying the physiological roles of GCPII and a promising therapeutic candidate. Extensive screening has demonstrated that PMPA exhibits negligible activity at a wide range of other receptors, transporters, and enzymes, including the primary ionotropic glutamate receptors: NMDA, AMPA, and kainate receptors[1].
Comparative Selectivity Profile of PMPA
The following table summarizes the binding affinity of PMPA for GCPII and its lack of significant affinity for other major glutamate receptors.
| Target | Ligand | Kᵢ / IC₅₀ (nM) | Comments |
| Glutamate Carboxypeptidase II (GCPII) | PMPA | ~0.1 - 0.3 | Potent and specific inhibition[1]. |
| NMDA Receptor | PMPA | >10,000 | No significant binding observed at concentrations up to 10 µM in broad panel screens[1]. |
| AMPA Receptor | PMPA | >10,000 | No significant binding observed at concentrations up to 10 µM in broad panel screens[1]. |
| Kainate Receptor | PMPA | >10,000 | No significant binding observed at concentrations up to 10 µM in broad panel screens[1]. |
Note: The high Kᵢ/IC₅₀ values for NMDA, AMPA, and kainate receptors indicate a lack of significant binding affinity at concentrations where PMPA potently inhibits GCPII.
Experimental Protocols for Assessing Selectivity
To determine the selectivity of a compound like PMPA, a combination of enzyme inhibition assays and receptor binding assays is typically employed.
GCPII Enzyme Inhibition Assay
This assay directly measures the ability of PMPA to inhibit the enzymatic activity of GCPII.
Objective: To determine the IC₅₀ value of PMPA for GCPII.
Materials:
-
Recombinant human GCPII enzyme
-
NAAG (N-acetylaspartylglutamate) as the substrate
-
PMPA
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Glutamate detection kit (e.g., based on glutamate oxidase/peroxidase coupling)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of PMPA in the assay buffer.
-
In a 96-well plate, add the GCPII enzyme to each well.
-
Add the different concentrations of PMPA to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, NAAG, to each well.
-
Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).
-
Stop the reaction and measure the amount of glutamate produced using a glutamate detection kit according to the manufacturer's instructions.
-
Plot the percentage of enzyme inhibition against the logarithm of the PMPA concentration.
-
Calculate the IC₅₀ value, which is the concentration of PMPA that inhibits 50% of the GCPII activity, using non-linear regression analysis.
Radioligand Displacement Binding Assays for Glutamate Receptors
These assays are used to determine the binding affinity (Kᵢ) of PMPA for NMDA, AMPA, and kainate receptors by measuring its ability to displace a known radiolabeled ligand that binds to these receptors.
Objective: To determine if PMPA binds to NMDA, AMPA, or kainate receptors.
Materials:
-
Membrane preparations from cells or tissues expressing the target glutamate receptor (e.g., rat brain cortex for NMDA and AMPA receptors, cerebellum for kainate receptors).
-
Radiolabeled ligands:
-
For NMDA receptors: [³H]CGP 39653 or [³H]MK-801
-
For AMPA receptors: [³H]AMPA
-
For Kainate receptors: [³H]kainate
-
-
PMPA
-
Assay buffer specific for each receptor type.
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of PMPA.
-
In test tubes, combine the membrane preparation, the radiolabeled ligand at a concentration near its Kₔ value, and varying concentrations of PMPA.
-
For non-specific binding control, add a high concentration of a known unlabeled ligand for the respective receptor.
-
Incubate the mixture at an appropriate temperature and for a sufficient time to reach binding equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the PMPA concentration.
-
If PMPA shows displacement, calculate the IC₅₀ and subsequently the Kᵢ value using the Cheng-Prusoff equation. In the case of PMPA, no significant displacement is expected at concentrations up to 10 µM.
Visualizing the Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the glutamate signaling pathway and the experimental workflow for assessing PMPA's selectivity.
Caption: PMPA selectively inhibits GCPII on glial cells, reducing glutamate production from NAAG.
Caption: Workflow for determining PMPA's IC₅₀ for GCPII and assessing its binding to other glutamate receptors.
Conclusion
References
Safety Operating Guide
Proper Disposal of PMPA (NMDA Antagonist): A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe disposal of PMPA ((R)-3-(2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid), a potent NMDA receptor antagonist.
The following procedures are designed to ensure the safe handling and disposal of PMPA in a laboratory setting, minimizing risks to personnel and the environment. It is imperative to consult your institution's specific safety protocols and hazardous waste disposal guidelines in conjunction with this information.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. Inspect for tears or holes before use. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat to protect skin and clothing. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if there is a risk of generating dust or aerosols. |
Handling Guidelines:
-
Avoid creating dust when handling solid PMPA.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Prevent contact with skin, eyes, and clothing.
-
Do not dispose of PMPA down the drain.[1]
II. Spill Management
In the event of a PMPA spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Experimental Protocol: PMPA Spill Cleanup
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if necessary. Ensure the area is well-ventilated.
-
Contain the Spill: For solid PMPA, carefully sweep or scoop the material to avoid generating dust. For solutions, absorb with an inert material (e.g., vermiculite, sand, or earth).
-
Collect Waste: Place the contained material into a suitable, labeled, and sealed container for hazardous waste disposal.
-
Decontaminate the Area: Clean the spill area with a suitable solvent or detergent, followed by a thorough rinse with water. Collect all cleaning materials for disposal as hazardous waste.
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
III. Disposal Procedures for PMPA
PMPA must be disposed of as hazardous chemical waste. Do not mix it with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Logical Relationship: PMPA Disposal Workflow
Caption: Workflow for the proper disposal of PMPA waste.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste PMPA, including unused product and materials contaminated with PMPA, in a designated hazardous waste container.
-
The container must be chemically compatible with PMPA, in good condition, and have a secure lid.
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "(R)-3-(2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid (PMPA)".
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or equivalent to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup scheduling.
-
IV. Potential for Chemical Inactivation (for advanced users)
While the primary method of disposal is through a licensed hazardous waste facility, chemical degradation may be a consideration for large quantities or in specific circumstances, subject to institutional and regulatory approval. PMPA is a phosphonic acid derivative. Phosphonates can be chemically degraded through hydrolysis or oxidation.
Signaling Pathway: Potential PMPA Degradation Pathways
Caption: Potential chemical degradation pathways for PMPA.
Experimental Protocol: Acid-Catalyzed Hydrolysis of Phosphonates (General Procedure)
This is a general procedure for the hydrolysis of phosphonates and should be adapted and validated for PMPA by qualified personnel before use for waste disposal.
-
Reaction Setup: In a fume hood, dissolve the phosphonate (B1237965) waste in an excess of concentrated hydrochloric acid (e.g., 6 M HCl).
-
Heating: Heat the mixture to reflux for several hours. The reaction time will depend on the specific phosphonate.
-
Neutralization: After cooling, carefully neutralize the acidic solution with a base (e.g., sodium hydroxide (B78521) or sodium bicarbonate) to a pH of approximately 7.
-
Disposal: The resulting neutralized solution may be suitable for disposal as aqueous waste, pending analysis to confirm the absence of hazardous materials and compliance with local regulations.
Caution: These chemical degradation procedures should only be performed by trained chemists with a thorough understanding of the potential hazards involved. The reaction byproducts must be characterized to ensure they are not hazardous before final disposal. Always consult with your institution's EHS department before attempting any chemical inactivation of hazardous waste.
By adhering to these guidelines, laboratory professionals can ensure the safe and responsible disposal of PMPA, contributing to a secure and sustainable research environment.
References
Personal protective equipment for handling PMPA (NMDA antagonist)
Researchers and drug development professionals working with PMPA (2-Phosphonomethyl)pentanedioic acid), a potent NMDA receptor antagonist, must adhere to stringent safety protocols to mitigate potential health risks. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling PMPA, based on safety data sheet recommendations.[1][2]
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Respiratory System | Respiratory Protection | A full-face supplied air respirator is recommended if it is the sole means of protection. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1] Avoid dust formation.[1] |
| Hands | Chemical-resistant gloves | Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands after handling.[1] |
| Eyes | Safety glasses with side-shields or goggles | Ensures protection against splashes and dust particles.[2] |
| Body | Protective clothing (e.g., lab coat) | Recommended to prevent skin contact. Remove and wash contaminated clothing before reuse.[1] |
Operational Workflow for Handling PMPA
A systematic approach to handling PMPA is crucial for maintaining a safe laboratory environment. The following diagram illustrates the key steps from preparation to disposal.
Procedural Guidance
1. Preparation:
-
Review Safety Data Sheet (SDS): Before handling PMPA, thoroughly read and understand the manufacturer's SDS.[2]
-
Don Personal Protective Equipment (PPE): As detailed in the table above, wear appropriate gloves, eye protection, and a lab coat.[2] If there is a risk of inhalation, use a suitable respirator.[1]
-
Designated Area: All handling of PMPA should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
2. Handling:
-
Avoid Dust Formation: PMPA is often supplied as a powder.[3] Handle it carefully to avoid creating dust.[1]
-
Weighing: Use a balance within a ventilated enclosure if possible.
-
Dissolving: When preparing solutions, add the solvent to the PMPA powder slowly to prevent splashing.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]
3. In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water and remove contaminated clothing.[1]
-
Eye Contact: Rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water.[1]
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention.[1]
4. Storage:
-
Store PMPA in a tightly closed container in a dry and well-ventilated place.[1]
-
Recommended storage temperatures are typically -20°C for long-term storage and 2-8°C for short-term storage.[1]
5. Disposal Plan:
-
Waste Segregation: Do not dispose of PMPA in household garbage or down the drain.[2] It should be collected as chemical waste.[2]
-
Containers: Keep PMPA waste in suitable, closed, and properly labeled containers for disposal.[1]
-
Institutional Guidelines: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
